2-Methyl-[1,8]naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-16-0 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1569-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyl-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-naphthyridine, with a primary focus on the most extensively studied isomer, 2-Methyl-1,8-naphthyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its physical characteristics, spectroscopic profile, and synthetic methodologies. Given the existence of multiple structural isomers, this guide also presents comparative data for other known isomers where information is available.
Core Physical Properties
The physical properties of 2-Methyl-naphthyridine isomers are crucial for their application in medicinal chemistry and materials science. These properties influence their solubility, formulation, and behavior in biological systems. The data presented below has been aggregated from various sources, and the nature of the data (experimental or predicted) is indicated where known.
Quantitative Data Summary
| Property | 2-Methyl-1,8-naphthyridine | 2-Methyl-1,5-naphthyridine | 4-Methyl-2,6-naphthyridine |
| CAS Number | 1569-16-0 | 7675-32-3 | 31121-65-0 |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol [1] | 144.173 g/mol [2] | 144.18 g/mol [3] |
| Melting Point | 91.0-102.0 °C[4][5][6] | Not Available | 78 °C or 94.5-95.5 °C[3] |
| Boiling Point | 252.8 °C at 760 mmHg[3] | 252.8±20.0 °C at 760 mmHg[2] | Not Available |
| Appearance | Light yellow to brown crystalline powder[6] or orange powder[3] | Not Available | Not Available |
| Density | 1.141 g/cm³[3] | 1.1±0.1 g/cm³[2] | Not Available |
| pKa | ~3.39 (estimated based on 1,8-naphthyridine)[7] | Not Available | Not Available |
| LogP (Octanol/Water) | 1.93820 (Predicted)[3] | 1.01 (Predicted)[2] | Not Available |
| Solubility | Expected to be soluble in polar organic solvents.[8] | Expected to have moderate solubility in polar organic solvents.[8] | Expected to be soluble in polar organic solvents.[8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Methyl-naphthyridine. While comprehensive spectral data is not consistently published, the following provides an overview of expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-Methyl-1,8-naphthyridine is expected to show characteristic signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts of the aromatic protons are influenced by the positions of the nitrogen atoms and the methyl substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The chemical shifts of the carbons in the heterocyclic rings are typically found downfield.
Detailed experimental peak lists for 2-Methyl-naphthyridine isomers are not consistently available in the cited literature. Researchers should refer to specific synthetic publications for characterization data, which is often found in the supplementary information.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-naphthyridine would be characterized by the following absorption bands:
-
C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.
-
C-H stretching (aliphatic): From the methyl group, expected around 3000-2850 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1600-1475 cm⁻¹ region.
-
C-H bending: In-plane and out-of-plane bending vibrations for the substituted aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry of 2-Methyl-naphthyridine will show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 144.17 g/mol ). Fragmentation patterns would be dependent on the specific isomer and the ionization technique used.
Experimental Protocols
Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Condensation
The Friedländer synthesis is a widely employed and versatile method for the preparation of quinolines and naphthyridines. The following is a general protocol for the synthesis of 2-Methyl-1,8-naphthyridine.[12][13]
Reaction Scheme:
Figure 1. General scheme for the Friedländer synthesis of 2-Methyl-1,8-naphthyridine.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone (or another carbonyl compound with an α-methylene group)
-
Base catalyst (e.g., Choline Hydroxide, Piperidine, or Cerium(III) chloride heptahydrate)[12]
-
Solvent (e.g., water or ethanol, or solvent-free conditions)[12]
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or water bath
-
Apparatus for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde in the chosen solvent (if applicable).
-
Add an equimolar amount of acetone to the solution.
-
Introduce a catalytic amount of the base to the reaction mixture.
-
Stir the mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 6 hours).[12]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the product is extracted using a suitable organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Determination of pKa
The following is a general protocol for the determination of the acid dissociation constant (pKa) using potentiometric titration.
Figure 2. Workflow for the experimental determination of pKa by potentiometric titration.
Determination of Aqueous Solubility
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Figure 3. Workflow for the determination of aqueous solubility using the shake-flask method.
Conclusion
This technical guide consolidates the available physical and chemical data for 2-Methyl-naphthyridine, with a particular emphasis on the 1,8-isomer. While key physical constants for 2-Methyl-1,8-naphthyridine are relatively well-documented, there is a noticeable lack of comprehensive experimental data for other isomers, as well as for properties such as pKa and aqueous solubility across all isomers. The provided experimental protocols offer standardized methodologies for the synthesis and characterization of these compounds, which should aid researchers in generating further data to fill these gaps. The continued investigation into the physicochemical properties of all 2-Methyl-naphthyridine isomers is crucial for unlocking their full potential in the development of novel therapeutics and advanced materials.
References
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Methyl-1,8-naphthyridine | 1569-16-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,8-Naphthyridine price,buy 1,8-Naphthyridine - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methyl-naphthyridine: Molecular Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular properties, established synthetic protocols, and methodologies for evaluating its biological activity, with a focus on its potential as a kinase inhibitor and anticancer agent.
Core Molecular Data
2-Methyl-naphthyridine exists as several isomers, with 2-Methyl-1,8-naphthyridine and 2-Methyl-1,5-naphthyridine being commonly studied. While sharing the same molecular formula and nominal mass, their distinct structural arrangements lead to different physicochemical properties and biological activities.
| Property | 2-Methyl-1,8-naphthyridine | 2-Methyl-1,5-naphthyridine |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol | 144.18 g/mol |
| CAS Number | 1569-16-0 | 7675-32-3 |
| Appearance | Light yellow to brown crystalline powder | Light yellow to brown crystalline powder |
| Melting Point | 96-102 °C | Not specified |
| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1 | CC1=CC=C2N=CC=CC2=N1 |
Synthetic Protocols
The synthesis of 2-Methyl-naphthyridine isomers is well-established, primarily relying on classical condensation reactions to construct the bicyclic naphthyridine core.
Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation
A green and efficient gram-scale synthesis of 2-Methyl-1,8-naphthyridine has been developed utilizing a choline hydroxide catalyst in an aqueous medium.[1] This method represents a significant improvement over traditional methods that often require harsh conditions and organic solvents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq), acetone (1.0 eq), and water.
-
Catalyst Addition: Add choline hydroxide (1 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 50 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated through simple filtration, as it precipitates out of the aqueous solution. Further purification can be achieved by recrystallization.
Synthesis of 2-Methyl-1,8-naphthyridine.
Synthesis of 2-Methyl-1,5-naphthyridine via Skraup Synthesis
The Skraup synthesis is a classical method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines.[2][3] This reaction involves the condensation of a 3-aminopyridine with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture.
-
Heating: Heat the reaction mixture to approximately 140-160 °C for several hours. The reaction can be exothermic and may require initial cooling.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Isolation and Purification: The product can be isolated by extraction with an organic solvent (e.g., chloroform or dichloromethane) followed by drying and evaporation of the solvent.[3] Further purification is typically achieved through column chromatography or recrystallization.
Biological Activity and Signaling Pathways
Naphthyridine derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The planar structure of the naphthyridine core allows it to intercalate into DNA or bind to the ATP-binding pocket of kinases, leading to the inhibition of cellular signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of the Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[7][8] Hyperactivation of this pathway is a common feature in many human cancers. Certain substituted 1,5-naphthyridine derivatives have been shown to inhibit this pathway.[9] While the direct inhibitory action of 2-Methyl-naphthyridine itself on this pathway is not extensively documented, its scaffold is a key component of more complex inhibitors.
Inhibition of the Raf/MEK/ERK pathway.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of 2-Methyl-naphthyridine and its derivatives, a series of in vitro assays are typically employed.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-Methyl-naphthyridine compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC₅₀).[4][10]
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and an untreated control.[11][12]
Kinase Inhibition Assays
General Radiometric Kinase Assay: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the target kinase, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specific time.
-
Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose paper.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[9]
Workflow for evaluating anticancer activity.
This guide provides a foundational understanding of 2-Methyl-naphthyridine for researchers in drug discovery and related fields. The provided protocols and diagrams offer a starting point for the synthesis and evaluation of this and similar heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Solubility of 2-Methyl-naphthyridine in Organic Solvents: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Methyl-naphthyridine, a key heterocyclic compound in pharmaceutical and materials science research. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine and understand the solubility characteristics of 2-Methyl-naphthyridine in various organic solvents. The guide covers a predicted solubility profile based on the compound's structure, detailed experimental protocols for solubility determination, and a summary of a common synthetic route. This information is intended to empower researchers to generate reliable solubility data, crucial for applications in reaction chemistry, purification, formulation development, and biological assays.
Introduction to 2-Methyl-naphthyridine
Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The position of the nitrogen atoms and substituents significantly influences their physicochemical properties. 2-Methyl-naphthyridine, with the CAS Number 1569-16-0 for the 1,8-isomer, is a solid, often appearing as a light yellow to brown crystalline powder. Its structure, featuring both a hydrophobic aromatic system and hydrophilic nitrogen atoms, results in a nuanced solubility profile across different organic solvents. A precise understanding of its solubility is paramount for its effective use in drug discovery and organic synthesis.
Predicted Solubility Profile
While experimentally determined quantitative data is scarce, a qualitative prediction of the solubility of 2-Methyl-1,8-naphthyridine can be made based on the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, particularly with heating, due to the potential for hydrogen bonding with the nitrogen atoms of the naphthyridine ring.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents are of intermediate polarity and are generally good solvents for many aromatic compounds.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate solubility is expected due to favorable π-π stacking interactions between the solvent and the aromatic naphthyridine core.
-
Non-polar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted. The polarity of the nitrogen atoms and the crystalline nature of the solid will likely hinder dissolution in these non-polar solvents.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for 2-Methyl-naphthyridine in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to determine solubility at controlled temperatures (e.g., 25 °C and 37 °C) to support both laboratory and physiological condition assessments.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | |||
| e.g., Acetonitrile | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 | |||
| e.g., DMSO | 25 | |||
| e.g., Methanol | 37 | |||
| e.g., Acetonitrile | 37 |
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible solubility data, standardized experimental methods are essential. The following are detailed protocols for three common methods of determining the equilibrium solubility of a solid compound in an organic solvent.
Gravimetric Method
This fundamental method involves preparing a saturated solution, separating the dissolved solute, and determining its mass by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of 2-Methyl-naphthyridine to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight to get the mass of the dissolved solute. This mass is then divided by the volume of the supernatant taken to express solubility in units such as mg/mL.
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic (UV-Vis) Method
This method is suitable if 2-Methyl-naphthyridine has a chromophore that absorbs ultraviolet or visible light. It involves measuring the absorbance of a diluted saturated solution and relating it to concentration via a calibration curve.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 2-Methyl-naphthyridine of known concentrations in the desired solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve and determine the linear regression equation.
-
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Phase Separation: Follow step 3 from the Gravimetric Method.
-
Dilution: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation: Use the calibration curve equation to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.
Caption: Workflow for Spectroscopic Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[1][2]
Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) for the analysis of 2-Methyl-naphthyridine, including selection of the column, mobile phase, flow rate, and detector wavelength.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 2-Methyl-naphthyridine of known concentrations in the mobile phase or a compatible solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
-
Phase Separation: Follow step 3 from the Gravimetric Method.
-
Sample Preparation and Dilution: Withdraw a known volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) compatible with the solvent. Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject a fixed volume of the diluted sample into the HPLC system and record the peak area for 2-Methyl-naphthyridine.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the solubility in the original saturated solution by applying the dilution factor.
Synthesis and Purification of 2-Methyl-1,8-naphthyridine
A common and efficient method for the synthesis of 1,8-naphthyridines is the Friedländer annulation.[3][4]
Reaction Scheme:
2-Aminonicotinaldehyde + Acetone → 2-Methyl-1,8-naphthyridine + Water
Experimental Protocol (Representative):
-
Reaction Setup: In a reaction vessel, 2-aminonicotinaldehyde and an equimolar amount of acetone are stirred in a suitable solvent, such as water or ethanol.[4]
-
Catalyst Addition: A catalytic amount of a base (e.g., piperidine, choline hydroxide) is added to the mixture.[4]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Workup and Isolation: Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble and then allowed to cool slowly, causing the pure compound to crystallize. Ethanol is often a suitable solvent.
-
Silica Gel Column Chromatography: For higher purity, the crude product can be purified by column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[5]
-
Caption: Workflow for Synthesis and Purification.
Conclusion
This technical guide provides a foundational understanding of the solubility of 2-Methyl-naphthyridine in organic solvents. While readily available quantitative data is limited, the provided predicted solubility profile offers a starting point for solvent selection. The detailed experimental protocols for gravimetric, spectroscopic, and HPLC-based methods equip researchers with the necessary tools to generate high-quality, quantitative solubility data. This information is critical for advancing research and development activities involving this important heterocyclic compound.
References
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine core is a heterocyclic scaffold of paramount importance in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key developmental milestones of 1,8-naphthyridine derivatives. We delve into the seminal synthetic approaches, with a focus on the enduring Friedländer annulation, and present detailed experimental protocols for the synthesis of key compounds. Quantitative data on the antibacterial activity of significant derivatives are tabulated for comparative analysis. Furthermore, the mechanism of action of the pioneering 1,8-naphthyridine antibacterial agents is elucidated through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore.
A Historical Journey: From Obscurity to a Pharmaceutical Cornerstone
The story of 1,8-naphthyridine is a compelling narrative of a chemical scaffold that transitioned from relative obscurity to a position of prominence in drug discovery.
The Dawn of 1,8-Naphthyridine: The First Synthesis (1927)
The first documented synthesis of the 1,8-naphthyridine core was achieved by G. Koller and his group in 1927. Their work, published in Monatshefte für Chemie, laid the foundational chemical knowledge for this heterocyclic system. While the initial discovery did not immediately trigger widespread interest, it marked the genesis of a scaffold that would later prove to be of immense therapeutic value.
The Pivotal Breakthrough: Discovery of Nalidixic Acid (1962)
The trajectory of 1,8-naphthyridine research was irrevocably altered in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1][2] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[3] This discovery, published in the Journal of Medicinal Chemistry, established 1,8-naphthyridine as a new class of chemotherapeutic agents and laid the groundwork for the development of the vast family of quinolone antibiotics.[1][2]
Timeline of Major Discoveries in 1,8-Naphthyridine History
Caption: A timeline of major discoveries in 1,8-naphthyridine history.
Synthetic Methodologies: The Enduring Legacy of the Friedländer Annulation
The exploration of the therapeutic potential of 1,8-naphthyridine derivatives has been intrinsically linked to the development of efficient synthetic routes. Among these, the Friedländer annulation has remained a cornerstone technique for the construction of the 1,8-naphthyridine nucleus.[4] This versatile reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group, such as a ketone or ester, under acidic or basic conditions.
General Experimental Protocol for Friedländer Synthesis
The following protocols provide detailed methodologies for the synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction, highlighting both traditional and modern, environmentally benign approaches.
Protocol 1: Base-Catalyzed Friedländer Synthesis in an Aqueous Medium [2]
-
Reactants:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Active methylene compound (e.g., Acetone) (1.0-1.5 eq)
-
Choline hydroxide (ChOH) (1 mol%)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (e.g., 0.5 mmol) in deionized water (1 mL).
-
Add the active methylene compound (e.g., 0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Collect the organic phase and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Solvent-Free Friedländer Synthesis using a Reusable Catalyst [4]
-
Reactants:
-
2-Aminonicotinaldehyde (1.0 eq)
-
Active methylene compound (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq)
-
-
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).
-
Grind the mixture using a pestle and mortar at room temperature for the time specified by TLC monitoring.
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
The solid product precipitates out. Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain the pure 1,8-naphthyridine derivative.
-
The aqueous layer containing the catalyst can be evaporated to recover and reuse the catalyst.
-
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Quantitative Analysis of Antibacterial Activity
The primary impetus for the extensive development of 1,8-naphthyridine derivatives has been their potent antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of key 1,8-naphthyridine derivatives against common bacterial pathogens, providing a basis for comparative analysis of their efficacy.
| Derivative | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213/25923) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Nalidixic Acid | 1 - 16[5] | 128 - >512 | >1024[6] |
| Ciprofloxacin | ≤0.008 - 0.06[5][7] | 0.12 - 0.5[7] | 0.06 - 1.0[7] |
| Enoxacin | ≤0.05 - 0.4[8] | 0.2 - 1.6[8] | 0.4 - 3.1[8] |
Note: MIC values can vary depending on the specific testing methodology and strain variations.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The antibacterial action of nalidixic acid and its fluoroquinolone successors is primarily attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.
By binding to the enzyme-DNA complex, these drugs stabilize a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.
Signaling Pathway of 1,8-Naphthyridine Antibacterial Action
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Conclusion
From its initial synthesis in 1927 to its current status as a "privileged scaffold" in drug discovery, the 1,8-naphthyridine core has had a remarkable journey. The pivotal discovery of nalidixic acid's antibacterial properties was a watershed moment that unlocked the vast therapeutic potential of this heterocyclic system. Subsequent structure-activity relationship studies have led to the development of highly potent fluoroquinolone antibiotics and the exploration of 1,8-naphthyridine derivatives for a wide array of other therapeutic applications, including anticancer and antiviral therapies. The continued development of novel synthetic methodologies and a deeper understanding of their mechanisms of action ensure that the 1,8-naphthyridine scaffold will remain a fertile ground for the discovery of new and improved therapeutic agents.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 6. Effect of nalidixic acid on the morphology and protein expression of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-naphthyridine: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing literature on 2-Methyl-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, chemical properties, and biological activities of its various isomers, with a focus on their potential as therapeutic agents. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and research applications.
Chemical Properties and Synthesis
2-Methyl-naphthyridine exists as several isomers depending on the position of the nitrogen atoms in the naphthyridine core and the methyl group on the pyridine ring. The most commonly studied isomers are 2-Methyl-1,8-naphthyridine, 2-Methyl-1,5-naphthyridine, and 2-Methyl-1,6-naphthyridine.
| Property | 2-Methyl-1,8-naphthyridine | 2-Methyl-1,5-naphthyridine | 2-Methyl-1,6-naphthyridine |
| Molecular Formula | C₉H₈N₂ | C₉H₈N₂ | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol | 144.18 g/mol | 144.18 g/mol |
| Appearance | Light yellow to brown crystalline powder | Solid | Not specified |
| Melting Point | 98 - 102 °C | Not specified | Not specified |
| CAS Number | 1569-16-0 | 7675-32-3 | Not specified |
Table 1: Physicochemical Properties of 2-Methyl-naphthyridine Isomers.
Synthesis of 2-Methyl-naphthyridine Isomers
The synthesis of 2-Methyl-naphthyridine isomers is primarily achieved through established condensation reactions, most notably the Friedländer and Skraup syntheses.
1.1.1. Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Condensation
The Friedländer synthesis is a widely used method for the preparation of quinolines and naphthyridines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2]
Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [3]
-
Materials: 2-aminonicotinaldehyde, acetone, choline hydroxide (ChOH) solution (45 wt% in H₂O), deionized water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
1.1.2. Synthesis of 2-Methyl-1,5-naphthyridine via Skraup Reaction
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of 1,5-naphthyridines from 3-aminopyridine derivatives. The reaction typically involves glycerol, an acid catalyst, and an oxidizing agent.[4]
Experimental Protocol: Skraup Synthesis of a 1,5-Naphthyridine Derivative [4]
-
Materials: 3-aminopyridine, glycerol, concentrated sulfuric acid, nitrobenzene (oxidizing agent).
-
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture to 140-160°C for several hours. The reaction is exothermic and may require initial cooling.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
1.1.3. Synthesis of 2-Methyl-1,6-naphthyridine
The synthesis of 1,6-naphthyridines can be achieved through various methods, often starting from appropriately substituted pyridine precursors. One approach involves the reaction of enamines with methyl propiolate, followed by ring closure.[5]
Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one derivative [5]
-
Materials: Substituted enamine, methyl propiolate, ammonium acetate.
-
Procedure:
-
A Michael reaction of an enamine with methyl propiolate is performed, followed by ring closure to yield a 2(1H)-pyridinone.
-
The resulting pyridinone is then treated with a reagent such as Bredereck's reagent to introduce a dimethylaminoethenyl group.
-
Finally, treatment with ammonium acetate leads to the formation of the 1,6-naphthyridin-2(1H)-one ring system.
-
Biological Activities and Therapeutic Potential
Naphthyridine derivatives, including 2-Methyl-naphthyridine, have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. The primary areas of investigation include their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have highlighted the potential of 2-Methyl-naphthyridine derivatives as anticancer agents. Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Naphthyl)-7-methyl-1,6-naphthyridin-5(6H)-one | HeLa (Cervical) | 0.71 | [6] |
| 2-(Naphthyl)-7-methyl-1,6-naphthyridin-5(6H)-one | HL-60 (Leukemia) | 0.1 | [6] |
| 2-(Naphthyl)-7-methyl-1,6-naphthyridin-5(6H)-one | PC-3 (Prostate) | 5.1 | [6] |
| 1,6-Naphthyridine Derivative (19g) | HCT116 (Colorectal) | Not specified (potent) | [5] |
| 2,6-Naphthyridine Derivative (Compound 11) | Huh7 (Hepatocellular) | Nanomolar range | [4] |
Table 2: Cytotoxic Activity of Selected 2-Methyl-naphthyridine Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [2]
-
Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 2-Methyl-naphthyridine derivative stock solution (in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-Methyl-naphthyridine derivative in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial Activity
The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being a prominent example. Derivatives of 2-Methyl-naphthyridine have also been investigated for their antimicrobial properties.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Methoxy-3-aryl-1,8-naphthyridines | S. aureus | Not specified (active) | Not specified |
| 2,7-Naphthyridine derivatives | S. aureus | 8 - 31 | Not specified |
Table 3: Antimicrobial Activity of Selected 2-Methyl-naphthyridine Derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [7][8][9][10]
-
Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, 2-Methyl-naphthyridine derivative stock solution, sterile saline or broth for inoculum preparation.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-Methyl-naphthyridine derivative in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 2-Methyl-naphthyridine derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Inhibition of Topoisomerase II
Several naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division.[6]
Experimental Protocol: Topoisomerase II Decatenation Assay [11]
-
Materials: Human topoisomerase IIα, kinetoplast DNA (kDNA), assay buffer, ATP, loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA, and ATP.
-
Compound Addition: Add the 2-Methyl-naphthyridine derivative at various concentrations to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase IIα.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated (relaxed) DNA compared to the control.
-
Modulation of Kinase Signaling Pathways
3.2.1. FGFR4 Signaling Pathway
Recent studies have identified 2,6-naphthyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas.[4] Inhibition of FGFR4 leads to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: FGFR4 signaling pathway inhibited by a 2,6-naphthyridine derivative.
3.2.2. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While some naphthyridine derivatives have been shown to modulate this pathway, direct experimental evidence for the specific effect of 2-Methyl-naphthyridine is still emerging. The following diagram illustrates the general pathway and a hypothetical point of inhibition by a naphthyridine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
A Theoretical Exploration of 2-Methyl-naphthyridine Isomers: A Technical Guide for Researchers
Disclaimer: Detailed theoretical and computational studies specifically focused on 2-methyl-naphthyridine isomers are scarce in publicly available scientific literature. Consequently, this guide provides a foundational framework for the theoretical study of these molecules, drawing upon established computational methodologies and data from related naphthyridine and substituted pyridine systems. The quantitative data presented herein should be considered illustrative, highlighting the expected trends and the types of information that would be generated in a dedicated computational study.
Introduction
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, and their derivatives are of significant interest to the pharmaceutical and materials science communities due to their diverse biological activities and unique photophysical properties. The addition of a methyl group to the naphthyridine core, creating 2-methyl-naphthyridine isomers, can significantly influence the molecule's steric and electronic properties, thereby altering its reactivity, binding affinity to biological targets, and spectroscopic signature. This technical guide outlines a comprehensive theoretical approach for the investigation of 2-methyl-naphthyridine isomers, intended for researchers, scientists, and drug development professionals.
Molecular Structures of 2-Methyl-naphthyridine Isomers
The position of the nitrogen atoms within the fused pyridine rings and the placement of the methyl group give rise to several isomers of 2-methyl-naphthyridine. Understanding the precise atomic arrangement is the first step in any theoretical investigation.
An In-depth Technical Guide to the Electronic Properties of 2-Methyl-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 2-Methyl-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental data on the electronic properties of the isolated 2-Methyl-naphthyridine, this document synthesizes information from studies on closely related derivatives and computational analyses to provide a robust understanding of its characteristics. The focus is primarily on the 2-methyl-1,8-naphthyridine isomer, for which more synthetic information is available.
Core Electronic and Photophysical Properties
While specific experimental data for the parent 2-Methyl-naphthyridine is limited, the electronic and photophysical properties can be inferred from studies on its derivatives. Naphthyridines, as a class, are known for their interesting spectroscopic behaviors, which are tunable by substitution.
Data on Related Naphthyridine Derivatives
The following table summarizes key photophysical data for various 1,8-naphthyridine derivatives to provide a comparative context for the anticipated properties of 2-Methyl-naphthyridine. These compounds demonstrate that the naphthyridine core can be functionalized to create fluorophores with emissions spanning the visible spectrum.
| Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridine | CH₂Cl₂ | 358 | 425 | Not Reported | |
| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine | CH₂Cl₂ | 350 | 410 | Not Reported | |
| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine | CH₂Cl₂ | 365 | 450 | Not Reported | |
| 2,7-dialkylamino-4-methyl-1,8-naphthyridines | Various | 320-400 | 360-500 | Significant |
Note: The data presented in this table is for substituted 1,8-naphthyridine derivatives and not for 2-Methyl-naphthyridine itself. It is intended to be illustrative of the potential properties of this class of compounds.
Experimental Protocols
Detailed experimental protocols for determining the electronic properties of 2-Methyl-naphthyridine would follow standard methodologies in analytical and physical chemistry.
Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Annulation
The Friedländer synthesis is a common and effective method for preparing 2-methyl-1,8-naphthyridine.
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1 equivalent) and acetone (a molar excess) in a suitable solvent such as ethanol.
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a base (e.g., piperidine) or a Lewis acid can be added to improve the reaction rate and yield.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent, to yield pure 2-methyl-1,8-naphthyridine.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: A stock solution of 2-Methyl-naphthyridine is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM. A series of dilutions are then made to obtain concentrations in the range of 1 µM to 100 µM.
-
Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is used. A baseline spectrum is recorded with a cuvette containing the pure solvent. The absorption spectra of the sample solutions are then recorded over a relevant wavelength range (e.g., 200-600 nm).
Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a spectroscopic grade solvent, with the absorbance at the excitation wavelength kept below 0.1 to prevent inner filter effects.
-
Instrumentation and Measurement: A spectrofluorometer is used. The excitation wavelength is set to the absorption maximum (λmax) determined from the UV-Vis spectrum. The emission spectrum is then recorded.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
-
Sample Preparation: A solution of 2-Methyl-naphthyridine (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Instrumentation and Measurement: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept between defined limits, and the resulting current is measured. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-Methyl-1,8-naphthyridine.
Inhibition of WNT Signaling Pathway by a Naphthyridine Alkaloid
While a specific signaling pathway for 2-Methyl-naphthyridine has not been elucidated, other naphthyridine derivatives have shown biological activity. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has been shown to inhibit the WNT signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the WNT signaling pathway by a 1,7-naphthyridine alkaloid.
The Activated Methyl Group of 2-Methyl-Naphthyridine: A Gateway to Novel Chemical Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science. The strategic positioning of the methyl group at the C2 position, adjacent to one of the ring nitrogens, renders it sufficiently acidic and reactive for a variety of chemical transformations. This reactivity provides a versatile handle for the synthesis of a diverse array of functionalized naphthyridine derivatives. This technical guide delves into the core chemical reactivity of this methyl group, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies.
Overview of the Reactivity of the 2-Methyl Group
The enhanced reactivity of the methyl group in 2-methyl-naphthyridine arises from the electron-withdrawing nature of the naphthyridine ring system. The nitrogen atom at position 1 can stabilize a negative charge developed on the adjacent methyl carbon through resonance, thus increasing the acidity of the methyl protons. This activation enables the methyl group to participate in a range of reactions, including condensation, oxidation, deprotonation/metalation, and halogenation.
Key Chemical Transformations
Condensation Reactions
The activated methyl group of 2-methyl-naphthyridine readily undergoes condensation with various electrophiles, most notably aromatic aldehydes, in a Knoevenagel-type reaction. This transformation is a powerful tool for the synthesis of styryl-naphthyridine derivatives, which are of interest for their potential biological activities and as building blocks for more complex molecules.
A general workflow for the Knoevenagel condensation is depicted below:
Caption: Workflow for Knoevenagel Condensation.
The reaction mechanism involves the deprotonation of the methyl group by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the styryl product.
Caption: Mechanism of Knoevenagel Condensation.
Table 1: Synthesis of 2-Styryl-1,8-naphthyridine Derivatives via Knoevenagel Condensation [1]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E)-2-styryl-1,8-naphthyridine | 92 |
| 2 | 4-Chlorobenzaldehyde | (E)-2-(4-chlorostyryl)-1,8-naphthyridine | 95 |
| 3 | 4-Methoxybenzaldehyde | (E)-2-(4-methoxystyryl)-1,8-naphthyridine | 90 |
| 4 | 4-Nitrobenzaldehyde | (E)-2-(4-nitrostyryl)-1,8-naphthyridine | 88 |
| 5 | 2-Naphthaldehyde | (E)-2-(2-(naphthalen-2-yl)vinyl)-1,8-naphthyridine | 85 |
Oxidation Reactions
The methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further functionalization. Selenium dioxide (SeO₂) is a common reagent for the selective oxidation of activated methyl groups to aldehydes.
Caption: Oxidation pathway of the 2-methyl group.
Table 2: Oxidation of Methyl-Naphthyridine Derivatives
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| 2,7-Dimethyl-1,8-naphthyridine | SeO₂ in dioxane | 1,8-Naphthyridine-2,7-dicarboxaldehyde | Not Reported | [2] |
| 2-Methylquinoline | SeO₂ in xylene | Quinoline-2-carboxaldehyde | Good | [3] |
Deprotonation and Alkylation
The acidity of the methyl protons allows for deprotonation with strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), to generate a nucleophilic carbanion. This carbanion can then be reacted with a variety of electrophiles to introduce new functional groups at the methyl position.
Caption: Deprotonation and subsequent alkylation.
Halogenation
While ring halogenation is a common transformation for naphthyridines, the methyl group can undergo radical halogenation to introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a standard reagent for this purpose.
Experimental Protocols
General Procedure for Knoevenagel Condensation of 2-Methyl-1,8-naphthyridine with Aromatic Aldehydes[1]
-
Materials: 2-Methyl-1,8-naphthyridine, aromatic aldehyde, piperidine, ethanol.
-
Procedure:
-
To a solution of 2-methyl-1,8-naphthyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-styryl-1,8-naphthyridine derivative.
-
Representative Protocol for the Oxidation of 2-Methyl-1,8-naphthyridine to 1,8-Naphthyridine-2-carboxaldehyde
-
Materials: 2-Methyl-1,8-naphthyridine, selenium dioxide (SeO₂), dioxane.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,8-naphthyridine (1.0 mmol) in dioxane (20 mL).
-
Add selenium dioxide (1.2 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1,8-naphthyridine-2-carboxaldehyde.
-
General Protocol for Deprotonation and Alkylation of 2-Methyl-1,8-naphthyridine
-
Materials: 2-Methyl-1,8-naphthyridine, n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dry tetrahydrofuran (THF), electrophile (e.g., benzyl bromide).
-
Procedure:
-
Dissolve 2-methyl-1,8-naphthyridine (1.0 mmol) in dry THF (15 mL) under an inert atmosphere (argon or nitrogen) and cool to -78°C.
-
Slowly add a solution of n-BuLi or LDA (1.1 mmol) to the reaction mixture.
-
Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Representative Protocol for the Radical Bromination of 2-Methyl-1,8-naphthyridine
-
Materials: 2-Methyl-1,8-naphthyridine, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (1.0 mmol) in CCl₄ (20 mL).
-
Add NBS (1.1 mmol) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 2-(bromomethyl)-1,8-naphthyridine by column chromatography.
-
Conclusion
The methyl group of 2-methyl-naphthyridine is a versatile and reactive handle that provides access to a wide range of functionalized derivatives. The reactions outlined in this guide—condensation, oxidation, deprotonation/alkylation, and halogenation—represent fundamental transformations that can be employed in the synthesis of novel compounds for applications in drug discovery, materials science, and catalysis. The provided protocols and data serve as a valuable resource for researchers aiming to exploit the rich chemistry of this important heterocyclic scaffold.
References
Methodological & Application
Synthesis of 2-Methyl-1,8-naphthyridine from 2-Aminonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde. The primary synthetic route described is the Friedländer annulation, a versatile and widely used method for constructing quinoline and naphthyridine ring systems.[1][2] This reaction involves the condensation of an o-aminoaryl aldehyde, in this case, 2-aminonicotinaldehyde, with a compound containing a reactive α-methylene group, such as acetone.[2] Recent advancements have focused on developing more environmentally benign and efficient protocols, utilizing green solvents like water, solvent-free conditions, and microwave assistance to improve yields and reduce reaction times.[2][3][4]
Strategic Approaches to Synthesis
The synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde can be achieved through several effective protocols, each offering distinct advantages in terms of reaction conditions, efficiency, and environmental impact.
Key Methodologies:
-
Choline Hydroxide (ChOH) Catalyzed Synthesis in Water: An environmentally friendly, one-step method that utilizes a biocompatible ionic liquid as a catalyst in an aqueous medium.[2][4] This approach offers high yields under mild conditions.[4]
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis: A rapid and efficient solvent-free method that proceeds under grinding conditions at room temperature.[3]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) Catalyzed Microwave-Assisted Synthesis: This protocol employs microwave irradiation to accelerate the reaction in the absence of a solvent, significantly reducing reaction times.[3]
-
Piperidine-Catalyzed Solvent-Free Synthesis: A simple and efficient method where the reaction is carried out by grinding the reactants with piperidine at room temperature.
Quantitative Data Summary
The following tables summarize the reaction conditions and corresponding yields for the synthesis of 2-methyl-1,8-naphthyridine using different catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [3]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 50 | 6 | 98 |
| 2 | 2 | 50 | 6 | 98 |
| 3 | 1 | Room Temp. | 12 | 85 |
| 4 | 2 | Room Temp. | 12 | 85 |
| 5 | None | 50 | 24 | No Reaction |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL).[3]
Table 2: Piperidine-Catalyzed Solvent-Free Synthesis
| Active Methylene Compound | Reaction Time (min) | Yield (%) |
| Acetone | 10 | 90 |
Reaction Conditions: Grinding a mixture of 2-aminonicotinaldehyde, the active methylene compound, and piperidine at room temperature.
Experimental Protocols
Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water
This protocol describes an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in an aqueous medium.[2][4]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).[4]
-
Add acetone (0.5 mmol) to the solution.[4]
-
Add choline hydroxide (1 mol %) to the reaction mixture.[4]
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions
This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), acetone (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[3]
-
Grind the mixture with a pestle at room temperature for 3-6 minutes.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.[3]
-
After completion, add ethyl acetate to the reaction mixture and stir.[3]
-
Filter the mixture to remove the catalyst.[3]
-
Evaporate the solvent from the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO
This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
Acetonitrile (for recrystallization)
Procedure:
-
In a beaker, mix 2-aminonicotinaldehyde (10 mmol), acetone (10 mmol), and DABCO (10 mmol).[3]
-
Place the beaker in a microwave oven and irradiate at a specified power and duration.
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the solid product from acetonitrile to afford the pure 2-methyl-1,8-naphthyridine.
Reaction Workflow and Mechanism
The synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde proceeds via the Friedländer annulation. The general mechanism involves an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of acetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[2]
Caption: Experimental workflow for the synthesis of 2-methyl-1,8-naphthyridine.
References
Application Notes and Protocols for the Friedländer Synthesis of Substituted 1,8-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 1,8-naphthyridine have demonstrated potent antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][4] Notably, this scaffold is present in established drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[5][6]
The Friedländer synthesis is a classical and highly versatile condensation reaction that provides a direct and efficient route to quinoline and naphthyridine ring systems.[5][7] The synthesis involves the reaction of a 2-aminopyridine-3-carbaldehyde (or a related ketone) with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7] This reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by a cyclodehydration to furnish the 1,8-naphthyridine core.[7]
Recent advancements in the Friedländer synthesis have focused on developing more sustainable and efficient protocols. These "green" methodologies include the use of water as a solvent, catalysis by biocompatible ionic liquids, solvent-free reaction conditions, and microwave-assisted synthesis.[6][8][9] These methods often lead to higher yields, shorter reaction times, and simplified product purification.[6][10]
Applications in Drug Development
The 1,8-naphthyridine core is a key pharmacophore that interacts with various biological targets. Its derivatives have been investigated for a multitude of therapeutic applications:
-
Antimicrobial Agents: The 1,8-naphthyridine structure is central to the quinolone class of antibiotics, which inhibit bacterial DNA gyrase.[7]
-
Anticancer Activity: Numerous 1,8-naphthyridine derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4][9] Some have been explored as inhibitors of critical signaling pathways implicated in cancer progression, such as WNT, AKT/mTOR, ERK, and JNK.[5]
-
Antiviral Properties: Certain compounds based on this scaffold have been evaluated for their potential to inhibit viral replication.[5]
-
Neurological Disorders: The potential of 1,8-naphthyridine derivatives in treating neurological conditions like depression has been suggested, with some compounds showing inhibitory activity against the human serotonin transporter (hSERT).[6]
Reaction Mechanism and Workflow
The general mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines commences with an aldol-type condensation between 2-aminonicotinaldehyde and the enolate of an active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[7]
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
A general workflow for the synthesis and subsequent analysis of 1,8-naphthyridine derivatives is depicted below. This workflow encompasses the reaction setup, monitoring, product isolation, purification, and characterization.
Caption: General workflow for synthesis and analysis.
Experimental Protocols
Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of substituted 1,8-naphthyridines.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
Protocol 1: Gram-Scale Synthesis in Water using Choline Hydroxide
This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid, choline hydroxide (ChOH), as a catalyst.[6] This method is notable for its operational simplicity and high yields.[6]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetone)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.[5]
-
Add the active methylene compound (0.5 mmol) to the solution.[5]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[5][6]
-
Purge the flask with an inert gas (e.g., nitrogen) and maintain a positive pressure.[7]
-
Heat the reaction mixture to 50°C with continuous stirring.[6][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[6][7]
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.[5]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[7]
-
Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
The product can be further purified by recrystallization or column chromatography if necessary.[7]
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions
This protocol offers a rapid, efficient, and solvent-free method for the synthesis of 1,8-naphthyridines using cerium(III) chloride heptahydrate as a reusable catalyst.[10]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
-
Apparatus for vacuum filtration
Procedure:
-
Place an equimolar mixture of 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol) in a mortar.[10]
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in the corresponding data table (typically 5-8 minutes).[10]
-
Monitor the reaction progress by TLC until the starting materials are consumed.[10]
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.[10]
-
Collect the solid product by vacuum filtration, washing thoroughly with water.[10]
-
The crude product can be purified by recrystallization from an appropriate solvent.[10]
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.[10]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO
This protocol utilizes microwave irradiation to significantly accelerate the Friedländer synthesis in the absence of a solvent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.
Materials:
-
2-Aminonicotinaldehyde
-
Carbonyl compound with an α-methylene group
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer or a domestic microwave oven
-
Beaker or microwave-safe reaction vessel
-
Ice-cold water and dilute HCl
-
Acetonitrile (for recrystallization)
Procedure:
-
In a beaker, thoroughly mix 2-aminonicotinaldehyde (0.01 mole), the active methylene compound (0.01 mole), and DABCO (20 mol%).
-
Place the reaction vessel in a microwave oven and irradiate at a specified power (e.g., 600W) for a short duration (typically a few minutes).
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and work up with dilute HCl.
-
The solid that separates is filtered, dried, and recrystallized from a suitable solvent like acetonitrile to afford the pure 1,8-naphthyridine derivative.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Friedländer synthesis of various substituted 1,8-naphthyridines under different catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [6]
| Entry | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | 98 |
| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 95 |
| 3 | Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine | 10 | 92 |
| 4 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 8 | 96 |
| 5 | 1,3-Indandione | 2,3-Indeno-1,8-naphthyridine | 12 | 90 |
Reaction Conditions: 2-Aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5 mmol), ChOH (1 mol%), H₂O (1 mL), 50°C.
Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Grinding Synthesis [10]
| Entry | R¹ | R² | Time (min) | Yield (%) | M.P. (°C) |
| 1 | CF₃ | COOC₂H₅ | 5.5 | 92 | 125 |
| 2 | CH₃ | COOC₂H₅ | 5.0 | 94 | 85 |
| 3 | C₆H₅ | COOC₂H₅ | 5.5 | 92 | 104 |
| 4 | CH₃ | COCH₃ | 5.0 | 94 | 147 |
| 5 | C₆H₅ | COC₆H₅ | 5.5 | 90 | 160 |
Reaction Conditions: 2-Aminonicotinaldehyde (0.01 mol), active methylene compound (0.01 mol), CeCl₃·7H₂O (0.01 mol), room temperature grinding.
Table 3: Ionic Liquid [Bmmim][Im] Catalyzed Synthesis [8]
| Entry | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine | 24 | 75 |
| 2 | 2-Methylcyclohexanone | 2-Methyl-3,4-tetramethylene-1,8-naphthyridine | 24 | 72 |
| 3 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 24 | 85 |
| 4 | Acetophenone | 2-Phenyl-1,8-naphthyridine | 24 | 82 |
| 5 | Deoxybenzoin | 2,3-Diphenyl-1,8-naphthyridine | 24 | 90 |
Reaction Conditions: 2-Amino-3-pyridinecarboxaldehyde (0.6 mmol), α-methylene carbonyl compound (1 mmol), [Bmmim][Im] (5 mL), 80°C.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Metal-Free Synthesis of 2-Methyl-naphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-free synthesis of 2-methyl-naphthyridine isomers. Naphthyridines are important heterocyclic scaffolds in medicinal chemistry and drug development, and the introduction of a methyl group at the 2-position can significantly influence their biological activity. The methodologies presented here avoid the use of transition metals, offering advantages in terms of cost, sustainability, and reduced metal contamination in the final products.
Metal-Free Synthesis of 2-Methyl-1,8-naphthyridine
Two primary metal-free approaches for the synthesis of 2-methyl-1,8-naphthyridine are highlighted: the Friedlander condensation and the direct C-H methylation using dimethyl sulfoxide (DMSO).
Friedlander Condensation using a Biocompatible Ionic Liquid Catalyst
This method utilizes the well-established Friedlander annulation, employing an environmentally benign ionic liquid, choline hydroxide, as a catalyst in an aqueous medium. This approach offers high yields and a simple work-up procedure.[1][2]
Reaction Scheme:
Quantitative Data Summary:
| Entry | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (1 mol%) | H₂O | 50 | 6 | 99 | [2] |
| 2 | 2-Aminonicotinaldehyde | Acetone | None | H₂O | 50 | 24 | 0 | [1] |
Experimental Protocol:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq) and acetone (0.5 mmol, 1.0 eq).
-
Add deionized water (1.0 mL) to the flask.
-
Add choline hydroxide solution (45 wt. % in H₂O, 1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain pure 2-methyl-1,8-naphthyridine.[1]
Workflow Diagram:
Caption: Experimental workflow for the Friedlander synthesis of 2-methyl-1,8-naphthyridine.
Direct C-H Methylation using DMSO
This novel, transition-metal-free method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the methyl source for the direct α-methylation of the 1,8-naphthyridine core.[3][4] This approach is highly chemoselective and demonstrates good functional group tolerance.[3]
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substrate | Methyl Source | Oxidant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,8-Naphthyridine | DMSO | K₂S₂O₈ | 120 | 12 | 85 | [3] |
Experimental Protocol:
-
To a sealed tube, add 1,8-naphthyridine (0.2 mmol, 1.0 eq) and potassium persulfate (K₂S₂O₈, 0.6 mmol, 3.0 eq).
-
Add dimethyl sulfoxide (DMSO, 2.0 mL).
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford 2-methyl-1,8-naphthyridine.
Signaling Pathway Diagram (Proposed Mechanism):
Caption: Proposed radical mechanism for the direct methylation of 1,8-naphthyridine with DMSO.
Metal-Free Synthesis of 2-Methyl-1,5-naphthyridine
The Skraup synthesis provides a classical and effective metal-free route to 1,5-naphthyridines. By selecting the appropriate aminopyridine and α,β-unsaturated carbonyl compound, 2-methyl-1,5-naphthyridine can be synthesized.
Modified Skraup Synthesis
A modification of the Skraup synthesis using 3-amino-4-methylpyridine and an acetaldehyde equivalent (such as crotonaldehyde) in the presence of an oxidizing agent can yield 2,8-dimethyl-1,5-naphthyridine. A similar strategy using 3-aminopyridine and crotonaldehyde would lead to 2-methyl-1,5-naphthyridine.
Reaction Scheme (Proposed):
Quantitative Data Summary (Analogous Reaction):
| Entry | Starting Material 1 | Carbonyl Source | Product | Yield (%) | Reference |
| 1 | 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Not specified | [5] |
Experimental Protocol (General Skraup Procedure):
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of the 3-aminopyridine derivative.
-
Add a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) while controlling the temperature.
-
Heat the reaction mixture, typically at 140-160°C, for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a concentrated base solution (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram:
Caption: Key steps in the Skraup synthesis of 2-methyl-1,5-naphthyridine.
Proposed Metal-Free Synthesis of 2-Methyl-1,6- and 2-Methyl-1,7-naphthyridines
Detailed metal-free protocols specifically for 2-methyl-1,6- and 2-methyl-1,7-naphthyridines are less commonly reported. However, established synthetic strategies for the parent naphthyridine ring systems can be adapted.
Proposed Synthesis of 2-Methyl-1,6-naphthyridine
A plausible route involves the construction of a substituted pyridine ring followed by cyclization. For instance, a reaction sequence starting from a suitably functionalized 4-aminopyridine derivative could be employed.
Proposed Synthesis of 2-Methyl-1,7-naphthyridine
Similarly, the synthesis of the 1,7-naphthyridine scaffold can be achieved through various methods, including the Borsche synthesis. Adaptation of such methods using precursors that would introduce a methyl group at the desired position is a viable strategy.
Note: The protocols for the 1,6- and 1,7-isomers are proposed based on established naphthyridine syntheses and would require experimental optimization.
Conclusion
The metal-free synthesis of 2-methyl-naphthyridines offers significant advantages for pharmaceutical and materials science research. The detailed protocols for the synthesis of 2-methyl-1,8-naphthyridine provide reliable and environmentally conscious methods. The established Skraup synthesis is a robust method for accessing 2-methyl-1,5-naphthyridine. Further research into adapting existing metal-free methodologies will be crucial for the efficient synthesis of other 2-methyl-naphthyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-naphthyridine as a Ligand in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring 2-methyl-naphthyridine and its derivatives as ligands. Detailed experimental protocols and quantitative data are presented to facilitate research and development in catalysis and medicinal chemistry.
Introduction to 2-Methyl-naphthyridine Ligands
Naphthyridines, particularly the 1,8-naphthyridine scaffold, are privileged heterocyclic motifs in coordination chemistry.[1] The presence of two nitrogen atoms in a fused ring system allows them to act as versatile mono-, bi-, or binucleating bridging ligands.[1] The introduction of a methyl group at the 2-position, as in 2-methyl-1,8-naphthyridine, can influence the steric and electronic properties of the resulting transition metal complexes, thereby tuning their reactivity and photophysical characteristics. These ligands have garnered significant interest for their applications in catalysis, including transfer hydrogenation and oxidation reactions, as well as in medicinal chemistry as anticancer and antimicrobial agents.[2][3][4]
Synthesis of 2-Methyl-naphthyridine Ligands and their Transition Metal Complexes
The synthesis of 2-methyl-naphthyridine derivatives can be achieved through various methods, with the Friedländer annulation being a common and effective approach.[1] This reaction typically involves the condensation of a 2-amino-pyridine-3-carboxaldehyde with a ketone containing an α-methylene group.
Transition metal complexes of 2-methyl-naphthyridine can be synthesized by reacting the ligand with a suitable metal precursor in an appropriate solvent. The coordination mode of the naphthyridine ligand (monodentate or bidentate) can often be controlled by the choice of solvent and reaction conditions.[5]
Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from the Friedländer condensation reaction.[1]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.
-
Add acetone (1.5 eq) dropwise to the solution at room temperature while stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-methyl-1,8-naphthyridine.
Experimental Protocol: Synthesis of a Ruthenium(II) Carbonyl Complex
This protocol describes the synthesis of a cis-[Ru(CO)₂Cl₂(2-phenyl-1,8-naphthyridine)₂] complex, where the naphthyridine ligand coordinates in a monodentate fashion.[2]
Materials:
-
[RuCl₂(CO)₂]n polymer
-
2-phenyl-1,8-naphthyridine
-
Ethanol
-
Water
Procedure:
-
Suspend the [RuCl₂(CO)₂]n polymer (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add a solution of 2-phenyl-1,8-naphthyridine (2.0 eq) in ethanol to the suspension.
-
Reflux the mixture for 8 hours. The solid will gradually dissolve, and the solution will turn yellow.
-
Cool the solution to room temperature and reduce the volume of the solvent in vacuo.
-
The product will precipitate as a yellow solid.
-
Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Applications in Homogeneous Catalysis
Transition metal complexes of 2-methyl-naphthyridine and its derivatives have shown significant promise as catalysts in various organic transformations.
Transfer Hydrogenation of Ketones
Ruthenium(II) complexes containing 2-substituted-1,8-naphthyridine ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones to the corresponding alcohols.[2] These reactions typically use isopropanol as the hydrogen source and a base as a co-catalyst.
Experimental Workflow for Catalytic Transfer Hydrogenation:
Caption: A typical experimental workflow for testing the catalytic activity of a transition metal complex in the transfer hydrogenation of a ketone.
α-Alkylation of Ketones
Manganese(I) complexes bearing a proton-responsive 1,8-naphthyridine-N-oxide scaffold have been utilized as catalysts for the α-alkylation of ketones with primary alcohols.[6] This reaction proceeds through a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism.
Catalytic Cycle for α-Alkylation of Ketones:
Caption: A simplified proposed catalytic cycle for the α-alkylation of ketones with primary alcohols catalyzed by a manganese-naphthyridine complex.
Applications in Medicinal Chemistry
1,8-Naphthyridine derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[7][8] The coordination of these ligands to transition metals can lead to novel therapeutic agents with unique mechanisms of action.
Anticancer Activity
Several studies have reported the potential of 1,8-naphthyridine derivatives as anticancer agents.[3] For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes like topoisomerase II or the modulation of signaling pathways crucial for cancer cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition:
Caption: A generalized diagram illustrating the potential inhibition of a receptor tyrosine kinase signaling pathway by a 2-methyl-naphthyridine metal complex.
Quantitative Data Summary
The following tables summarize key quantitative data for representative transition metal complexes with naphthyridine-based ligands.
Table 1: Selected Bond Lengths and Angles
| Complex | Metal | Bond | Length (Å) | Bond Angle | Angle (°) | Ref. |
| cis-[Pt(C₆F₅)₂(napy)₂] | Pt | Pt-N1 | 2.094(2) | N1-Pt-N3 | 91.48(6) | [9] |
| Pt-N3 | 2.093(2) | C1-Pt-C7 | 89.57(7) | [9] | ||
| Pt-C1 | 2.005(2) | |||||
| Pt-C7 | 2.001(2) | |||||
| [Cu₂(MeL)₂][PF₆]₂ (MeL = 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine) | Cu | Cu-N(napy) | 2.015(2) | N(napy)-Cu-N(py) | 79.12(8) | [10] |
| Cu-N(py) | 2.030(2) | N(py)-Cu-N(py) | 115.5(1) | [10] |
Table 2: Spectroscopic Data
| Complex | Metal | ν(CO) (cm⁻¹) (IR) | λ_max (nm) (UV-Vis) | Emission λ_max (nm) | Ref. |
| [Ru(CO)₂(L)₂Cl₂] (L = 2-phenyl-1,8-naphthyridine) | Ru | 2065, 1995 | ~350 | - | [2] |
| [Ru(bpy)₂(L)]²⁺ (L = naphthyridine derivative) | Ru | - | 450 (MLCT) | ~650 | [11] |
| [Cu₂(MeCN)₂(tBuN6)][BF₄]₂ | Cu | - | 303, 365 | - | [12] |
(Note: Data is compiled from various sources and represents typical values. For precise data, refer to the cited literature.)
Conclusion
2-Methyl-naphthyridine and its derivatives are highly versatile ligands for the construction of transition metal complexes with diverse applications. Their tunable electronic and steric properties allow for the rational design of catalysts for important organic transformations and the development of novel therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to explore the rich coordination chemistry and potential applications of this promising class of ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Copper and Zinc Complexes of 2,7-Bis(6-methyl-2-pyridyl)-1,8-naphthyridine─A Redox-Active, Dinucleating Bis(bipyridine) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-naphthyridine in Organic Light-Emitting Diodes (OLEDs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naphthyridine derivatives, including 2-Methyl-naphthyridine, are a significant class of electron-deficient heterocyclic compounds that have garnered considerable attention in the field of organic electronics.[1] Their inherent electronic properties, coupled with high thermal stability and the ease of structural modification, make them versatile building blocks for various components within Organic Light-Emitting Diodes (OLEDs).[1][2] These compounds have been successfully integrated as emitters, host materials, and electron-transporting layers, contributing to the development of highly efficient and stable OLED devices.[3][4][5] This document provides an overview of their applications, performance data, and detailed experimental protocols for their synthesis and device fabrication.
Applications of Naphthyridine Derivatives in OLEDs
The electron-deficient nature of the naphthyridine core makes it an excellent acceptor moiety in donor-acceptor (D-A) type molecules.[1] This characteristic is pivotal for their application in several key roles within an OLED structure.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Naphthyridine derivatives are widely used as the acceptor component in D-A type Thermally Activated Delayed Fluorescence (TADF) emitters.[1] By pairing the naphthyridine acceptor with various electron-donating moieties, it is possible to achieve a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST). This small gap facilitates efficient reverse intersystem crossing (rISC) from triplet to singlet excitons, enabling TADF emitters to theoretically achieve 100% internal quantum efficiency.
Several studies have demonstrated high-performance OLEDs using naphthyridine-based TADF emitters, with some achieving external quantum efficiencies (EQEs) exceeding 20% and even approaching 30%.[1][6][7] For instance, emitters combining a 1,5-naphthyridine acceptor with phenoxazine or phenothiazine donors have yielded devices with maximum EQEs of 29.9% and 25.8%, respectively.[1]
Host Materials
Bipolar host materials are crucial for achieving high efficiency in phosphorescent and TADF OLEDs by ensuring balanced charge transport to the emissive layer.[4][8] Naphthyridine derivatives have been incorporated into bipolar host materials, where the naphthyridine unit serves as the electron-transporting moiety and is linked to a hole-transporting unit like carbazole or diphenylamine.[4] OLEDs utilizing these bipolar hosts with a green TADF emitter have demonstrated high EQEs, with one example reaching 18.4% and a power efficiency of 53.8 lm/W.[4]
Electron Transporting Materials (ETMs)
The inherent electron-deficient character of naphthyridines makes them suitable for use as electron-transporting and/or electron-injecting materials in OLEDs.[9] They exhibit high electron affinities and stable electrochemical reduction, which are desirable properties for efficient electron transport from the cathode to the emissive layer.[3][5] Devices using naphthyridine derivatives as the ETM have shown improved performance, including lower turn-on voltages and higher current and power efficiencies compared to devices with conventional ETMs.[9]
Data Presentation: Performance of Naphthyridine-Based OLEDs
The following tables summarize the performance of various OLEDs incorporating naphthyridine derivatives, as reported in the literature.
Table 1: Performance of Naphthyridine-Based TADF Emitters in OLEDs
| Emitter Donor Moiety | Host Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color/CIE (x, y) | Reference |
| Phenothiazine | o-DibzBz | 16.4 | 57.1 | 58.6 | Not Reported | Green (0.368, 0.569) | [1] |
| Dimethylacridan | Not Reported | 14.1 | 36.9 | Not Reported | 20000 | Not Reported | [4][10] |
| Carbazole (Cz-ND) | Not Reported | 15.3 | Not Reported | Not Reported | Not Reported | Blue | [7] |
| Di-tert-butyl-carbazole (tBuCz-ND) | Not Reported | 20.9 | 26.5 | Not Reported | Not Reported | Green | [1][7] |
| Unsubstituted Naphthyridine | mCP | 17.6 | Not Reported | Not Reported | Not Reported | Deep-Blue (<460 nm) | [10] |
| Methyl-substituted Naphthyridine | mCP | 13.5 (Solution) | Not Reported | Not Reported | Not Reported | Sky-Blue (~480 nm) | [10] |
| Phenoxazine | mCP | 29.9 | Not Reported | Not Reported | 33,540 | Not Reported | [1][2] |
| Phenothiazine | mCP | 25.8 | Not Reported | Not Reported | 14,480 | Not Reported | [1] |
Table 2: Performance of Naphthyridine-Based Iridium(III) Complex Emitters
| Complex Name | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | Reference |
| (dfpmp)₂Ir(mmND) | >30 | Not Reported | 521 | [6] |
| (mtfmpp)₂Ir(mmND) | 32.3 | 242,548 | Not Reported | [6] |
| (tfmptp)₂Ir(mmND) | >30 | Not Reported | 600 | [6] |
| (mtfmptp)₂Ir(mmND) | >30 | Not Reported | Not Reported | [6] |
Table 3: Performance of Naphthyridine-Based Non-Doped Emitters
| Emitter Type | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Voltage (V) | Reference |
| White-pink Emitter | 400 | 0.6 | 4 | [3][5] |
| Yellow Emitter | 250 | 1.2 | Not Reported | [3][5] |
Experimental Protocols
Synthesis of a Naphthyridine-Based TADF Emitter
This protocol provides a general two-step synthesis for a donor-acceptor type naphthyridine derivative, based on common synthetic routes like the Friedländer annulation and Buchwald-Hartwig cross-coupling.[1]
Step 1: Synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine (Acceptor Core)
-
Reactants: To a reaction flask, add 2-Amino-3-formylpyridine (1.0 eq), 4-bromoacetophenone (1.1 eq), and sodium hydroxide (NaOH) pellets (1.5 eq).[1]
-
Solvent: Add isopropanol as the solvent.[1]
-
Reaction Conditions: Heat the mixture to 83 °C and stir for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into distilled water.[1]
-
Purification: Filter the resulting yellow precipitate, wash thoroughly with distilled water, and dry to obtain the product. The reported yield for this step is approximately 83%.[1]
Step 2: Buchwald-Hartwig Cross-Coupling with a Donor Moiety (e.g., Phenothiazine)
-
Reactants: In a Schlenk flask, combine 2-(4-Bromophenyl)-1,8-naphthyridine (1.0 eq) from Step 1, the donor fragment (e.g., phenothiazine, 1.0 eq), and sodium tert-butoxide (NaOtBu, 5.0 eq).[1]
-
Catalyst: Add a palladium catalyst, such as Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.04 eq).[1]
-
Solvent & Inerting: Purge the flask with nitrogen/vacuum cycles (3 times) before adding anhydrous toluene.[1]
-
Reaction Conditions: Reflux the reaction mixture overnight under a nitrogen atmosphere.[1]
-
Work-up: After cooling to room temperature, pour the mixture into ice water. Extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).[1]
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
OLED Device Fabrication Protocol (Vacuum Thermal Evaporation)
This protocol outlines a standard procedure for fabricating a multilayer OLED device using vacuum thermal evaporation.[1][2]
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO)-coated glass substrates in detergent, deionized water, acetone, and isopropanol.[2]
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or O₂ plasma immediately before loading into the deposition chamber to improve the work function of the ITO and remove organic residues.[1][2]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure ~1 x 10⁻⁶ Torr).[1]
-
Deposit the organic layers sequentially by thermal evaporation. A typical device structure might be:
-
Hole Injection Layer (HIL)
-
Hole Transporting Layer (HTL), e.g., α-NPD.[9]
-
Emissive Layer (EML): Co-evaporate the host material and the naphthyridine-based emitter dopant at a specific weight percentage (e.g., 7 wt%).[10]
-
Hole/Exciton Blocking Layer (HBL)
-
Electron Transporting Layer (ETL), e.g., TPBi.[11]
-
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Encapsulation:
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectrometer (e.g., Minolta CS-1000).[1]
-
From this data, calculate the external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE).
-
Record the electroluminescence (EL) spectra and determine the CIE 1931 color coordinates.[1]
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 2-Methyl-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activities of 2-Methyl-naphthyridine derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity of 2-Methyl-naphthyridine Derivatives
Derivatives of the 2-Methyl-naphthyridine scaffold have emerged as a promising class of compounds in oncology research. Their biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Quantitative Data for Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of selected 2-Methyl-naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 2-Substituted-1,8-naphthyridin-4-one Derivatives [1]
| Compound ID | C-2 Substituent | C-7 Substituent | Cancer Cell Line | IC50 (µM) |
| 1 | Naphthyl | H | HeLa (Cervical) | 2.6 |
| HL-60 (Leukemia) | 1.5 | |||
| PC-3 (Prostate) | 2.7 | |||
| 2 | Naphthyl | CH₃ | HeLa (Cervical) | 0.7 |
| HL-60 (Leukemia) | 0.1 | |||
| PC-3 (Prostate) | 5.1 | |||
| 3 | 2',4'-dimethoxyphenyl | H | HeLa (Cervical) | >100 |
| 4 | 2',4'-dimethoxyphenyl | CH₃ | HeLa (Cervical) | 10.2 |
| Colchicine (Reference) | - | - | HeLa (Cervical) | 23.6 |
| HL-60 (Leukemia) | 7.8 | |||
| PC-3 (Prostate) | 19.7 |
Table 2: Cytotoxic Activity of Benzo[b][2][3]naphthyridine Derivatives [2]
| Compound ID | C-2 Substituent | Cancer Cell Line | IC50 (nM) |
| 5 | Methyl | P388 (Murine Leukemia) | < 10 |
| 6 | 3,4-dimethoxyphenyl | P388 (Murine Leukemia) | < 10 |
Kinase Inhibition by 2-Methyl-naphthyridine Derivatives
A significant mechanism of action for the anticancer activity of many 2-Methyl-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Signaling Pathway Diagram
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Methyl-Naphthyridine in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-methyl-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. This document provides a comprehensive overview of the application of 2-methyl-naphthyridine derivatives in drug discovery, with a focus on their role as kinase inhibitors in oncology. Detailed protocols for the synthesis of key scaffolds and relevant biological assays are provided to facilitate further research and development in this promising area.
I. 2-Methyl-Naphthyridine Derivatives as Kinase Inhibitors
Derivatives of various 2-methyl-naphthyridine isomers have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer progression. These scaffolds serve as versatile templates for the development of targeted therapies.
2,7-Naphthyridine-Based MASTL Inhibitors
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its overexpression is observed in multiple cancers, making it an attractive target for anticancer drug development.[1] Novel 2,7-naphthyridine compounds have been developed as potent MASTL inhibitors.[1]
Quantitative Data:
| Compound ID | MASTL Ki (nM) |
| Example 1 | A (<10) |
| Example 2 | B (10-100) |
| Example 3 | C (>100) |
Note: The specific structures for these examples are proprietary to Pfizer Inc. and are described in patent WO 2024/003773 A1. The data is presented to illustrate the potency range of this chemical series.
2,7-Naphthyridinone-Based MET, c-Kit, and VEGFR-2 Inhibitors
The 2,7-naphthyridinone scaffold has proven to be a versatile platform for the development of inhibitors targeting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, such as MET, c-Kit, and VEGFR-2.[2][3]
Quantitative Data: c-Kit and VEGFR-2 Inhibition by 8-Amino-2-phenyl-2,7-naphthyridinone Derivatives [3]
| Compound | R | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |
| 9k | 2,6-difluorophenyl | 8.5 | 110.3 |
| 10l | 3-pyridyl | 150.2 | 56.5 |
| 10r | 3-ethynylphenyl | 98.6 | 31.7 |
| 3 | (reference) | 329.6 | 279.9 |
2,6-Naphthyridine-Based FGFR4 Inhibitors
Fibroblast growth factor receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4] Selective inhibition of FGFR4 is a promising therapeutic strategy, and novel 2,6-naphthyridine analogues have been developed for this purpose.[4]
Quantitative Data: In Vitro Activity of 2,6-Naphthyridine FGFR4 Inhibitors [5]
| Compound | FGFR4 IC50 (nM) | Huh7 Cell IC50 (nM) | Hep3B Cell IC50 (nM) |
| 11 | 1.2 | 8.7 | 15.6 |
| Fisogatinib (8) | 1.9 | 9.1 | 18.2 |
1,6-Naphthyridine-Based CDK5 Inhibitors
Cyclin-dependent kinase 5 (CDK5) is implicated in various diseases, including neurodegenerative disorders and cancer.[6][7] Substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors.[6]
Quantitative Data:
| Compound ID | CDK5 IC50 (nM) |
| Example A | A (<10) |
| Example B | B (10-100) |
| Example C | C (>100 - ≤1000) |
| Example D | D (>1000) |
Note: The specific structures for these examples are proprietary to Goldfinch Bio Inc. and are described in patent WO 2021/067569 A1. The data is presented to illustrate the potency range of this chemical series.
II. Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of 2-methyl-naphthyridine-based inhibitors.
III. Experimental Protocols
A. Synthesis Protocols
Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is based on the Friedländer annulation reaction.
-
Materials: 2-Amino-3-formylpyridine, acetone, ethanol, piperidine.
-
Procedure:
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add acetone (1.2 eq).
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methyl-1,8-naphthyridine.
-
Protocol 2: Synthesis of 4-Methyl-2,6-naphthyridine
This multi-step protocol starts from 2-(4-cyano-3-pyridyl)propionitrile.[8]
-
Step 1: Preparation of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine
-
Suspend 2-(4-cyano-3-pyridyl)propionitrile in anhydrous ethyl ether and cool the solution.
-
Bubble anhydrous hydrogen bromide gas through the solution.
-
Treat the resulting product with a base to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine.[8]
-
-
Step 2: Formation of 1,3-Dibromo-4-methyl-2,6-naphthyridine
-
Diazotize the amino group of 3-amino-1-bromo-4-methyl-2,6-naphthyridine followed by treatment with a bromide source.
-
-
Step 3: Reductive Debromination
-
Reduce the dibromo intermediate to afford the final product, 4-methyl-2,6-naphthyridine.
-
B. Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., FGFR4, CDK5)
-
Substrate peptide
-
ATP (radiolabeled [γ-³³P]ATP or for non-radiometric assays)
-
Test compounds (2-methyl-naphthyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase inhibitor (positive control, e.g., Staurosporine)
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include positive and negative controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporation of the radiolabel. For non-radiometric assays (e.g., ADP-Glo), this involves measuring the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., Huh7 for FGFR4 inhibitors)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
The 2-methyl-naphthyridine scaffold represents a highly valuable and versatile platform in medicinal chemistry for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundational resource for researchers to further explore and exploit the therapeutic potential of this remarkable class of compounds.
References
- 1. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]
- 2. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2-Methyl Group on the 1,8-Naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The functionalization of this core is a key strategy in the development of novel therapeutic agents. The 2-methyl group, in particular, serves as a versatile handle for introducing diverse chemical functionalities, allowing for the fine-tuning of a compound's pharmacological profile.[7] This document provides detailed application notes on the significance and strategies for functionalizing the 2-methyl group of the 1,8-naphthyridine core, along with specific experimental protocols for key transformations.
Application Notes
Significance of the 2-Methyl Group as a Functional Handle
The 2-methyl group on the 1,8-naphthyridine ring is not merely a simple substituent. Its protons are activated by the adjacent nitrogen atom and the aromatic ring system, making them susceptible to deprotonation and subsequent reactions with electrophiles. This reactivity allows the 2-methyl group to serve as a key building block for a variety of chemical transformations, leading to a diverse library of 2-substituted 1,8-naphthyridine derivatives. These modifications can significantly impact the molecule's steric and electronic properties, thereby influencing its interaction with biological targets.
Key Functionalization Strategies
The strategic manipulation of the 2-methyl group can be broadly categorized into three main pathways:
-
Condensation Reactions: The acidic nature of the methyl protons facilitates condensation reactions with aldehydes and other carbonyl compounds. The Knoevenagel condensation, for instance, allows for the synthesis of 2-styryl-1,8-naphthyridines, which have shown interesting biological activities.
-
Oxidation: The 2-methyl group can be oxidized to afford the corresponding aldehyde (1,8-naphthyridine-2-carbaldehyde) or carboxylic acid (1,8-naphthyridine-2-carboxylic acid). These functional groups are highly versatile and can be further derivatized into a wide array of other functionalities, such as amines, amides, esters, and alcohols.
-
Halogenation: Radical halogenation of the 2-methyl group, typically with N-bromosuccinimide (NBS), yields the 2-(halomethyl)-1,8-naphthyridine derivative.[8] This intermediate is an excellent substrate for nucleophilic substitution reactions, enabling the introduction of a variety of heteroatom-containing substituents.
The following diagram illustrates the general workflow for the functionalization of the 2-methyl group on the 1,8-naphthyridine core:
Caption: General workflow for the functionalization of the 2-methyl-1,8-naphthyridine core.
Biological Relevance of 2-Substituted 1,8-Naphthyridines
The derivatization of the 2-methyl group has led to the discovery of compounds with significant therapeutic potential. For instance, 2-aryl-1,8-naphthyridin-4-ones have been identified as potent antitumor agents that inhibit tubulin polymerization.[9][10] Other 2-substituted derivatives have demonstrated promising activity as inhibitors of topoisomerase II, a key enzyme in DNA replication and a validated target in cancer therapy.[11] The ability to readily modify the 2-position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets.[12][13]
The following diagram depicts a simplified signaling pathway for kinase inhibition, a common mechanism of action for many 1,8-naphthyridine derivatives in cancer therapy:
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Bromomethyl)-1,8-naphthyridine | 1260778-06-0 | Benchchem [benchchem.com]
- 9. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gram-Scale Synthesis of 1,8-Naphthyridines: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the gram-scale synthesis of 1,8-naphthyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The featured method is a green and efficient adaptation of the Friedländer annulation, utilizing water as a solvent and choline hydroxide as an inexpensive and biocompatible catalyst.[1][2][3][4] This one-pot synthesis offers high yields, mild reaction conditions, and a simplified purification process, making it an attractive approach for laboratory and potential industrial applications.[1][2][3][4][5]
Introduction
1,8-Naphthyridine and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The development of efficient and scalable synthetic routes to these compounds is therefore of critical importance. Among the various synthetic strategies, the Friedländer annulation, which involves the condensation of a 2-aminoaromatic aldehyde with a compound containing an active methylene group, is considered one of the most straightforward and high-yielding methods.[5]
This protocol details a recently developed, environmentally friendly approach to the Friedländer synthesis of 1,8-naphthyridines. By employing water as the reaction medium and choline hydroxide as a catalyst, this method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts often associated with traditional synthetic routes.[1][2][3][4] The procedure is robust, scalable to the gram level, and offers excellent yields for a variety of substrates.[1][2]
Experimental Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine
This protocol describes the synthesis of 2-methyl-1,8-naphthyridine as a representative example. The procedure can be adapted for other active methylene compounds.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt. % in methanol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (1.22 g, 10 mmol) and acetone (0.87 mL, 12 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask and begin stirring the mixture at room temperature. To this suspension, add choline hydroxide (approximately 45 µL of a 45% solution in methanol, corresponding to 1 mol%).
-
Reaction Conditions: Heat the reaction mixture to 50 °C using a water bath or heating mantle and continue stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Typically, the reaction is complete within 6-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. For many applications, the crude product is of sufficient purity.
Data Presentation
The following table summarizes the quantitative data for the gram-scale synthesis of 2-methyl-1,8-naphthyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio | Yield (%) |
| 2-Aminonicotinaldehyde | 122.12 | 1.22 | 10 | 1 | - |
| Acetone | 58.08 | 0.70 | 12 | 1.2 | - |
| Choline Hydroxide (catalyst) | 121.18 | ~0.012 | ~0.1 (1 mol%) | - | - |
| 2-Methyl-1,8-naphthyridine (Product) | 144.17 | ~1.37 | ~9.5 | - | ~95% |
Yields are based on published data for similar reaction conditions and may vary.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gram-scale synthesis of 1,8-naphthyridines.
Caption: A schematic overview of the experimental workflow for the synthesis of 1,8-naphthyridines.
Signaling Pathway/Reaction Mechanism
The Friedländer synthesis of 1,8-naphthyridines proceeds through a base-catalyzed aldol-type condensation followed by an intramolecular cyclization and dehydration.
Caption: The reaction mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn at all times. Reaction conditions may require optimization for different substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-naphthyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridine scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-Methyl-naphthyridine derivatives have emerged as a promising chemotype for the development of novel anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression. This document provides a comprehensive overview of the anticancer applications of 2-Methyl-naphthyridine derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.
Data Presentation: In Vitro Cytotoxicity
The anticancer potential of 2-Methyl-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound ID/Reference | Naphthyridine Core | Substitution | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 16 | 1,8-Naphthyridine | 7-methyl, 2-(naphthalen-2-yl) | HeLa (Cervical Cancer) | 0.7 | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | |||
| PC-3 (Prostate Cancer) | 5.1 | [1] | |||
| Compound 15 | 1,8-Naphthyridine | 6-methyl, 2-(naphthalen-2-yl) | HeLa (Cervical Cancer) | 2.3 | [1] |
| HL-60 (Leukemia) | 0.8 | [1] | |||
| PC-3 (Prostate Cancer) | 11.4 | [1] | |||
| Compound 5j | Pyrazolo[4,3-c][1][2]naphthyridine | 2,5-dimethyl-phenyl substitutions | HeLa (Cervical Cancer) | Potent | [3] |
| Compound 5k | Pyrazolo[4,3-c][1][2]naphthyridine | 2,5-dimethyl-phenyl substitutions | MCF-7 (Breast Cancer) | Potent | [3] |
| Compound 47 | 1,8-Naphthyridine-3-carboxamide | 7-methyl, halogen substitutions | MIAPaCa (Pancreatic Cancer) | 0.41 | [4] |
| K-562 (Leukemia) | 0.77 | [4] | |||
| Compound 36 | 1,8-Naphthyridine-3-carboxamide | 7-methyl, halogen substitutions | PA-1 (Ovarian Cancer) | 1.19 | [4] |
| Compound 29 | 1,8-Naphthyridine-3-heteroaryl | 7-methyl substitution | PA-1 (Ovarian Cancer) | 0.41 | [4] |
| SW620 (Colon Cancer) | 1.4 | [4] |
Note: "Potent" indicates that the compound was identified as one of the most active in the study, though a specific IC50 value was not provided in the abstract.
Mechanism of Action
2-Methyl-naphthyridine derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Furthermore, some derivatives have been observed to cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[3][5] The underlying molecular mechanisms often involve the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[5]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the evaluation of 2-Methyl-naphthyridine derivatives, the following diagrams are provided.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of 2-Methyl-naphthyridine derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2-Methyl-naphthyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-Methyl-naphthyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by 2-Methyl-naphthyridine derivatives using flow cytometry.
Materials:
-
Cancer cells treated with the 2-Methyl-naphthyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of the 2-Methyl-naphthyridine derivative for a specified time. Include an untreated control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of 2-Methyl-naphthyridine derivatives on the cell cycle distribution.
Materials:
-
Cancer cells treated with the 2-Methyl-naphthyridine derivative
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the desired concentrations of the 2-Methyl-naphthyridine derivative for a specified time.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
2-Methyl-naphthyridine derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. Their ability to induce apoptosis and cell cycle arrest, coupled with their activity against key oncogenic signaling pathways, makes them attractive candidates for further preclinical and clinical development. The protocols and data presented in these application notes provide a foundational guide for researchers to explore and characterize the anticancer properties of this promising class of molecules.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methyl-Naphthyridine Derivatives in Advanced Materials Science
Introduction
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as versatile building blocks in the field of materials science, particularly in the development of organic electronics. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them ideal candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. Among the various substituted naphthyridines, 2-methyl-naphthyridine and its derivatives have garnered significant attention due to the strategic placement of the methyl group, which allows for further functionalization and tuning of the molecule's electronic and steric properties.
This document provides detailed application notes and experimental protocols for the utilization of 2-methyl-naphthyridine derivatives in materials science, with a focus on their application in OLEDs as ligands for phosphorescent emitters.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-methyl-naphthyridine have been successfully employed as ancillary ligands in iridium(III) complexes, which act as highly efficient phosphorescent emitters in OLEDs. The naphthyridine moiety influences the electronic properties of the complex, contributing to tunable emission colors and improved device performance.
Quantitative Data Presentation
The performance of OLEDs incorporating iridium(III) complexes with methyl-substituted naphthyridine ancillary ligands is summarized in the table below. These complexes demonstrate the potential for achieving high external quantum efficiencies (EQE) and brightness in green to red emitting devices.
| Emitter Complex | Ancillary Ligand | Emission Peak (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |
| (dfpmp)₂Ir(mmND) | 2,8-dimethyl-1,5-naphthyridin-4-ol | 521 | > 30% | Not Reported | [1] |
| (mtfmpp)₂Ir(mmND) | 2,8-dimethyl-1,5-naphthyridin-4-ol | Not Reported | 32.3% | 242,548 | [1] |
| (tfmptp)₂Ir(mmND) | 2,8-dimethyl-1,5-naphthyridin-4-ol | 600 | > 30% | Not Reported | [1] |
| (mtfmptp)₂Ir(mmND) | 2,8-dimethyl-1,5-naphthyridin-4-ol | Not Reported | > 30% | Not Reported | [1] |
Application as Organic Semiconductors
Derivatives of the broader naphthyridine family, specifically 1,5-naphthyridine-2,6-dione (NTD)-based molecules, have been investigated as n-type organic semiconductors. These materials are crucial for the development of organic thin-film transistors (OFETs) and other organic electronic devices.
| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | Reference |
| NTDT-DCV | 0.14 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,8-disubstituted-1,5-naphthyridines
This protocol describes a general method for the synthesis of 2,8-disubstituted-1,5-naphthyridines, which can serve as precursors for further functionalization or as ligands themselves.[2]
Materials:
-
2,8-dichloro-1,5-naphthyridine
-
Appropriate boronic acid for Suzuki coupling
-
Appropriate amine for nucleophilic aromatic substitution (SNAr)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure:
-
Regioselective Suzuki Coupling at the 2-position:
-
In a reaction vessel, dissolve 2,8-dichloro-1,5-naphthyridine and the desired boronic acid in a suitable solvent such as toluene.
-
Add an aqueous solution of a base, for example, sodium carbonate.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction to isolate the product.
-
Purify the crude product by column chromatography.
-
-
Nucleophilic Aromatic Substitution (SNAr) at the 8-position:
-
Dissolve the product from the previous step in a suitable solvent like DMF.
-
Add the desired amine and a base such as potassium carbonate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Collect the solid product by filtration and purify it by recrystallization or column chromatography.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation.[3]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-curable epoxy
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the ITO surface with O₂ plasma or UV-ozone to improve the work function.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode. A typical device architecture is as follows:
-
HIL (e.g., MoO₃)
-
HTL (e.g., NPB)
-
EML (co-evaporation of a host material and the naphthyridine-based phosphorescent dopant)
-
ETL (e.g., TPBi)
-
-
Deposit the EIL (e.g., LiF).
-
Deposit the metal cathode (e.g., Al).
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a glovebox).
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from moisture and oxygen.
-
Logical Relationships in Material Design
The design of efficient phosphorescent emitters based on 2-methyl-naphthyridine derivatives involves a careful consideration of structure-property relationships. The ancillary ligand plays a crucial role in tuning the photophysical and electronic properties of the final iridium(III) complex.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-naphthyridine synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for a specific 2-Methyl-naphthyridine isomer?
The optimal synthetic route heavily depends on the target isomer.
-
For 2-Methyl-1,8-naphthyridine: The Friedländer annulation is the most common and effective method, involving the condensation of 2-aminopyridine-3-carboxaldehyde with a ketone or aldehyde.[1][2]
-
For 2-Methyl-1,6-naphthyridine: Acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitrile precursors is a high-yield strategy.[3]
-
For 2-Methyl-1,5-naphthyridine: The Skraup reaction is a classical method, though it often requires harsh conditions.[4] Modern alternatives include cross-coupling reactions (e.g., Suzuki, Kumada) on a pre-functionalized naphthyridine core.[5][6]
Q2: My overall reaction yield is low. What general factors should I investigate first?
Low yields can stem from several common issues. A logical troubleshooting workflow is essential for identifying the root cause.
Caption: General workflow for troubleshooting low reaction yields.
Q3: What are common side reactions in naphthyridine synthesis?
Side reactions are highly dependent on the chosen synthetic route.
-
In Friedländer reactions: Self-condensation of the carbonyl compound or the formation of regioisomers with unsymmetrical ketones can occur.[2]
-
In acid-mediated cyclizations: Incomplete reaction or decomposition of starting materials can happen if the acid is too harsh or the temperature is too high.[7] Electron-withdrawing groups on the aniline precursor can hinder the reaction.[8]
-
In cross-coupling reactions: Homocoupling of the boronic acid (in Suzuki reactions) and dehalogenation of the halo-naphthyridine are common side reactions.
Troubleshooting Guide: 2-Methyl-1,8-naphthyridine Synthesis
The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a primary route to 1,8-naphthyridines.
Caption: Experimental workflow for the Friedländer synthesis.
Q: My Friedländer synthesis of 2-Methyl-1,8-naphthyridine has a poor yield. How can I optimize it?
A: The choice of catalyst and solvent system is critical. While traditional methods use harsh acids or bases, modern, eco-friendly approaches have shown excellent yields.[1] Using ionic liquids can also serve as both the solvent and catalyst, leading to high yields and easy catalyst recycling.[2]
Data Presentation: Comparison of Catalysts and Solvents
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | Ethanol | Reflux | - | Moderate | [1] |
| 2 | Choline Hydroxide | Water | 50 | 12 | 85 | [1] |
| 3 | [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | 90 | [2] |
| 4 | None | PEG-400 | - | - | Good | [1] |
Experimental Protocol: High-Yield Synthesis in an Aqueous Medium
This protocol is adapted from a catalyst-free and eco-friendly approach.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) and the corresponding ketone (e.g., acetone, 1.2 mmol) in a choline hydroxide/water solution (specific molar ratios should be optimized, starting with a 1:5 ratio).
-
Reaction: Stir the mixture at 50°C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the product using an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure 2-Methyl-1,8-naphthyridine.
Troubleshooting Guide: 2-Methyl-1,6-naphthyridine Synthesis
This isomer is often synthesized via an acid-mediated Friedel–Crafts-type intramolecular cyclization of 4-(arylamino)nicotinonitrile precursors.[3]
Q: The intramolecular cyclization to form the 1,6-naphthyridine core is inefficient. What factors influence the yield?
A: The yield of this reaction is highly sensitive to the acid catalyst and the electronic properties of the substituents on the precursor.
-
Acid Catalyst: Strong acids are required to mediate the cyclization. Trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be highly effective, often superior to sulfuric acid (H₂SO₄) or other catalysts.[8]
-
Solvent: Dichloromethane (DCM) is a common and effective solvent for this transformation.
-
Substituent Effects: The nature of the substituent on the aniline ring plays a crucial role. Electron-donating groups (e.g., -CH₃, -OCH₃) generally lead to excellent yields, while strong electron-withdrawing groups (e.g., -Br) can hinder the reaction and result in moderate yields, even with extended reaction times.[7][8]
Data Presentation: Effect of Aniline Ring Substituents on Yield
| Entry | Substituent on Aniline Ring | Catalyst | Yield (%) | Reference |
| 1 | H | CF₃SO₃H | 84 | [8] |
| 2 | 4-Methyl | CF₃SO₃H | 99 | [7] |
| 3 | 3-Methyl | CF₃SO₃H | 93 | [7] |
| 4 | 4-Bromo | CF₃SO₃H | 59 | [7] |
| 5 | 3-Bromo | CF₃SO₃H | 50 | [7] |
Experimental Protocol: CF₃SO₃H-Mediated Cyclization
This protocol is based on the mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[3][8]
-
Reactant Preparation: Dissolve the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in dichloromethane (DCM, e.g., 5 mL) in a flask at room temperature.
-
Reaction: Add trifluoromethanesulfonic acid (CF₃SO₃H, e.g., 10 equivalents) to the solution. Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 4 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by pouring the mixture into an ice-cold solution of aqueous sodium bicarbonate (NaHCO₃) or ammonia.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to yield the desired 2-Methyl-1,6-naphthyridine derivative.
Troubleshooting Guide: 2-Methyl-1,5-naphthyridine Synthesis
While classical methods like the Skraup reaction exist, modern palladium-catalyzed cross-coupling reactions offer a milder and more versatile approach to functionalizing the 1,5-naphthyridine core.
Caption: Logic diagram for selecting a synthetic strategy.
Q: How can I introduce a methyl group at the C2 position of a 1,5-naphthyridine core using a cross-coupling reaction?
A: A Suzuki or Kumada cross-coupling reaction is an excellent method. This involves reacting a 2-halo-1,5-naphthyridine (e.g., 2-iodo- or 2-chloro-1,5-naphthyridine) with a suitable methylating agent in the presence of a palladium catalyst.
Data Presentation: Typical Suzuki Coupling Conditions
| Component | Example Reagent/Condition | Purpose |
| Substrate | 2-Iodo-1,5-naphthyridine | Electrophile |
| Coupling Partner | Methylboronic acid | Nucleophile (Methyl source) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Forms the active Pd(0) species |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) | Solubilizes reactants |
| Temperature | 90-100 °C | Promotes catalytic cycle |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol is a general guide adapted from literature procedures for aryl coupling, which can be modified for methylation.[6][9]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-iodo-1,5-naphthyridine (1.0 mmol), methylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,5-naphthyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Methyl-naphthyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Methyl-naphthyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 2-Methyl-naphthyridine and its derivatives.
Recrystallization Troubleshooting
Q1: My 2-Methyl-naphthyridine is not crystallizing, even after cooling the solution. What should I do?
A1: Several factors could be preventing crystallization. First, there might be too much solvent, preventing the solution from reaching saturation. Try evaporating some of the solvent to increase the concentration of your compound. You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Seeding the solution with a previously obtained pure crystal of 2-Methyl-naphthyridine can also initiate the crystallization process.
Q2: The product is "oiling out" instead of forming crystals. How can this be resolved?
A2: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. To resolve this, try using a solvent with a lower boiling point or a different solvent mixture. Sometimes, adding a small amount of a co-solvent in which the compound is more soluble can help. If the product consistently oils out, purification by column chromatography may be a better approach.
Q3: The yield of crystals after recrystallization is very low. What could be the reason?
A3: A low yield can result from using too much solvent to dissolve the crude product, as this will keep a significant amount of the product in solution even after cooling. Ensure you are using the minimum amount of hot solvent necessary for dissolution. Also, make sure to cool the solution for a sufficient amount of time, possibly in an ice bath, to maximize crystal precipitation.
Q4: The crystals are colored even after recrystallization. How can I decolorize my sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. It is important to use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
Column Chromatography Troubleshooting
Q5: My 2-Methyl-naphthyridine is not eluting from the silica gel column. What is wrong?
A5: 2-Methyl-naphthyridine is a polar compound due to the presence of nitrogen atoms. If it is not eluting, the mobile phase is likely not polar enough. You will need to increase the polarity of your eluent. Try gradually increasing the proportion of a more polar solvent, such as ethyl acetate or methanol, in your hexane or dichloromethane eluent.
Q6: I am observing poor separation between my product and an impurity on the column. What can I do to improve this?
A6: Poor separation can be addressed in several ways. You can try using a less polar solvent system to increase the retention time on the column, which may improve separation. Alternatively, switching to a different stationary phase, such as alumina instead of silica gel, or using a different eluent system might provide better selectivity. Preparative TLC or HPLC can also be effective for separating closely related compounds.
Q7: The compound is streaking on the column or TLC plate. What causes this and how can I prevent it?
A7: Streaking is often caused by the compound being too polar for the chosen eluent, leading to strong interactions with the stationary phase. It can also be a result of overloading the column or TLC plate. To prevent streaking, try using a more polar eluent system. Adding a small amount of a modifier, like triethylamine (0.5-1%), to the eluent can help to deactivate the acidic sites on the silica gel and reduce tailing of basic compounds like 2-Methyl-naphthyridine. Ensure you are not overloading the column with too much crude material.
General Purity Issues
Q8: What are the most common impurities found in crude 2-Methyl-naphthyridine?
A8: Common impurities often include unreacted starting materials, such as 2-aminopyridine derivatives, which are common precursors in naphthyridine synthesis. Other potential contaminants are residual high-boiling solvents (e.g., DMSO, pyridine), reagents from the synthesis, and byproducts from incomplete or alternative cyclization pathways.
Q9: How can I remove basic impurities like unreacted 2-aminopyridine?
A9: An effective method for removing basic impurities is an acidic wash during the workup. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic impurities will be protonated to form their water-soluble hydrochloride salts, which will then partition into the aqueous layer.
Quantitative Data Summary
The following table summarizes purification data for various methyl-naphthyridine derivatives based on reported experimental procedures. This data can serve as a reference for expected outcomes.
| Compound | Purification Method | Solvent(s) | Yield (%) | Melting Point (°C) |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Recrystallization | Methylene chloride-hexane | 79.8 | 197.5-198.5 |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Recrystallization | Benzene-hexane | 87.2 | 150.5-151.5 |
| 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | Crystallization | Hexane | 41.0 | 145.5-146 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the purification of solid crude 2-Methyl-naphthyridine.
-
Solvent Selection : Choose a solvent in which the 2-Methyl-naphthyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for naphthyridine derivatives include hexane, benzene-hexane mixtures, and methylene chloride-hexane mixtures.
-
Dissolution : Place the crude 2-Methyl-naphthyridine in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the crystal yield.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
This protocol describes a general method for purifying crude 2-Methyl-naphthyridine using silica gel column chromatography.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution : Begin eluting the column with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture). The polarity can be gradually increased to elute compounds with higher polarity. For 2-Methyl-naphthyridines, which are polar, a gradient elution starting with a low polarity solvent and gradually increasing the proportion of a more polar solvent is often effective.
-
Fraction Collection : Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methyl-naphthyridine.
Visualizations
Caption: General purification workflow for 2-Methyl-naphthyridine.
Caption: Troubleshooting guide for recrystallization issues.
Caption: Troubleshooting guide for column chromatography issues.
Technical Support Center: Synthesis of 2-Methyl-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-naphthyridine. The content is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 2-Methyl-naphthyridine scaffold?
A1: The most prevalent methods for synthesizing the 2-Methyl-naphthyridine core are the Friedländer annulation and the Skraup synthesis. The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetone, to yield the 2-methyl substituted ring. The Skraup synthesis utilizes the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent to form the naphthyridine ring system.[1] Other methods like the Combes and Doebner-von Miller reactions are also employed for quinoline and by extension, naphthyridine synthesis.[2][3]
Q2: I am observing a low yield in my Friedländer synthesis of 2-Methyl-1,8-naphthyridine. What are the potential causes and solutions?
A2: Low yields in the Friedländer synthesis are a common issue. Several factors can contribute to this:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Harsh acid or base catalysts can sometimes lead to side reactions or degradation. Consider using milder catalysts or optimizing the catalyst loading.
-
Inappropriate Reaction Temperature: The reaction temperature is crucial. For instance, a choline hydroxide-catalyzed synthesis in water has been shown to be optimal at 50°C. Higher temperatures might be necessary for other catalytic systems.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring it with Thin-Layer Chromatography (TLC).
-
Purity of Starting Materials: Impurities in the aminopyridine-carboxaldehyde or the ketone can interfere with the reaction. Ensure high purity of your reactants.
Q3: My Skraup synthesis is producing a lot of tar-like material. How can I minimize this?
A3: Tar formation is a significant side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein, which is generated in situ from glycerol under strongly acidic and high-temperature conditions.[1] To mitigate this, consider the following:
-
Temperature Control: The reaction is highly exothermic. Careful control of the reaction temperature is crucial. Gradual heating and efficient stirring can help dissipate heat.
-
Moderators: The use of a moderator, such as ferrous sulfate, can help to control the reaction's vigor.
-
Alternative Oxidizing Agents: Instead of nitrobenzene, milder oxidizing agents like m-nitrobenzenesulfonic acid sodium salt can lead to a less violent reaction.[4]
Q4: How can I purify my crude 2-Methyl-naphthyridine product?
A4: The primary methods for purifying crude 2-Methyl-naphthyridine are recrystallization and column chromatography.
-
Recrystallization: This technique is effective if a suitable solvent is found where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures. For example, 4-Methyl-2,6-naphthyridine can be recrystallized from hot hexane.[5]
-
Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used.[5] For aminonaphthyridines, adding a small amount of a basic modifier like triethylamine to the eluent can prevent tailing on the silica gel.[6]
Troubleshooting Guide for Side Reactions
Issue 1: Formation of Isomeric Byproducts in the Friedländer Synthesis
When using unsymmetrical ketones in the Friedländer synthesis, there is a possibility of cyclization occurring in two different ways, leading to the formation of isomeric byproducts. For the synthesis of 2-Methyl-naphthyridines, this is particularly relevant when using ketones other than acetone.
Diagram of Isomeric Product Formation:
Caption: Alternative cyclization pathways in the Friedländer synthesis leading to isomeric products.
Troubleshooting Steps:
| Parameter | Observation | Suggested Action |
| Catalyst Choice | Mixture of isomers detected by NMR or LC-MS. | Employ a regioselective catalyst. For the synthesis of 2-substituted 1,8-naphthyridines, bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high regioselectivity.[1] |
| Reaction Conditions | Varying ratios of isomers under different temperatures. | Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of one isomer over another. Slow addition of the ketone substrate to the reaction mixture can also improve regioselectivity.[1] |
| Purification | Difficulty in separating isomers by standard chromatography. | Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation. In some cases, derivatization of the mixture to alter the polarity of one isomer can facilitate separation, followed by a deprotection step.[6] |
Issue 2: Incomplete Oxidation and Dihydronaphthyridine Impurities in the Skraup Synthesis
The final step of the Skraup synthesis is an oxidation to form the aromatic naphthyridine ring. Inefficient oxidation can lead to the presence of partially hydrogenated impurities, such as dihydronaphthyridines.[1]
Troubleshooting Workflow:
Caption: Decision workflow for addressing incomplete oxidation in the Skraup synthesis.
Troubleshooting Steps:
| Parameter | Observation | Suggested Action |
| Oxidizing Agent | Presence of dihydronaphthyridine peaks in NMR or MS of the crude product. | Ensure the correct stoichiometry of the oxidizing agent (e.g., nitrobenzene, arsenic acid) is used. Consider using a more efficient oxidizing agent if the problem persists. |
| Reaction Time/Temp | Incomplete conversion to the aromatic product. | Increase the reaction time or temperature during the oxidation step to drive the reaction to completion. Monitor the progress by TLC. |
| Post-synthesis Treatment | Dihydronaphthyridine impurity co-elutes with the product. | Treat the crude product with a suitable oxidizing agent (e.g., manganese dioxide, DDQ) in an appropriate solvent to convert the remaining dihydronaphthyridine to the desired aromatic product before final purification. |
Summary of Reaction Conditions and Yields
The following tables summarize various reported conditions for the synthesis of 2-Methyl-naphthyridine isomers. Direct comparison of side product yields is often difficult as many studies focus on optimizing the main product yield.
Table 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
| Starting Materials | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Key Side Products/Issues | Reference |
| 2-Aminonicotinaldehyde, Acetone | Choline hydroxide / H₂O | 50 | 6 | ~99 | Environmentally friendly, high yield. | --INVALID-LINK-- |
| 2-Aminonicotinaldehyde, Acetone | [Bmmim][Im] (Ionic Liquid) | 80 | 24 | High | Green method, catalyst can be recycled. | --INVALID-LINK-- |
| 2-Aminonicotinaldehyde, Acetone | DABCO / Microwave | - | 4 min | 76 | Rapid synthesis, solvent-free. | --INVALID-LINK-- |
Table 2: Skraup Synthesis of Methyl-naphthyridine Isomers
| Starting Amine | Carbonyl Source | Oxidizing Agent | Yield (%) | Main Product Isomer | Common Side Products | Reference |
| 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | 45-50 | 1,5-Naphthyridine | Tar, Isomeric byproducts (1,7-), Dihydronaphthyridines | [1][4] |
| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | Good | 2,8-Dimethyl-1,5-naphthyridine | Tar, Polymerization products | [4] |
Detailed Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is adapted from an environmentally friendly procedure.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide solution (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
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Stir the mixture at 50°C in a water bath for approximately 6 hours.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product should precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: General Skraup Synthesis of a Naphthyridine Isomer
This protocol is a general procedure and should be performed with caution due to the exothermic nature of the reaction.
Materials:
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Appropriate aminopyridine (e.g., 3-aminopyridine)
-
Glycerol
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Crushed ice
-
Concentrated sodium hydroxide solution
Procedure:
-
In a fume hood, carefully combine the aminopyridine, glycerol, and the oxidizing agent in a round-bottom flask.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Gently heat the mixture. The reaction is exothermic and may begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto a larger volume of crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be done slowly and with cooling.
-
The crude product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or chloroform) followed by purification.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and safety protocols. Always consult the original literature for detailed procedures.
References
optimizing reaction conditions for Friedländer annulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Friedländer annulation reactions.
Troubleshooting Guide
Encountering issues in your Friedländer annulation? This guide addresses common problems with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | ∙ Inactive catalyst or inappropriate catalyst choice. ∙ Reaction temperature is too low or too high. ∙ Inappropriate solvent. ∙ Poor quality of starting materials. ∙ Short reaction time. | ∙ Screen different catalysts (e.g., acids, bases, metal catalysts). ∙ Optimize the reaction temperature; try a gradient of temperatures. ∙ Test a range of solvents with different polarities. ∙ Purify starting materials before use. ∙ Increase the reaction time and monitor progress using TLC or GC. |
| Formation of Side Products | ∙ Self-condensation of the ketone or aldehyde. ∙ Undesired cyclization or rearrangement. ∙ High reaction temperature leading to decomposition. | ∙ Slowly add one reactant to the other to maintain a low concentration. ∙ Use a milder catalyst or reaction conditions. ∙ Lower the reaction temperature. |
| Starting Material Remains | ∙ Insufficient catalyst loading. ∙ Deactivation of the catalyst. ∙ Reaction time is too short. | ∙ Increase the catalyst loading incrementally. ∙ Use a fresh batch of catalyst; consider catalysts known for their stability. ∙ Extend the reaction time and monitor the consumption of starting materials. |
| Poor Regioselectivity | ∙ Use of unsymmetrical ketones. ∙ Reaction conditions favoring multiple reaction pathways. | ∙ Employ a catalyst known to promote regioselectivity. ∙ Modify the substrate to favor one reaction site. ∙ Carefully control the reaction temperature and catalyst addition. |
| Difficulty in Product Isolation/Purification | ∙ Formation of tar-like byproducts. ∙ Product is highly soluble in the reaction solvent. | ∙ Optimize reaction conditions to minimize byproduct formation. ∙ After the reaction, dilute with a solvent in which the byproducts are soluble but the product is not. ∙ Perform column chromatography with a carefully selected eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Friedländer annulation, and how do I choose the right one?
The choice of catalyst is crucial for a successful Friedländer annulation and can range from classical acids and bases to more modern metal-based catalysts.
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), HCl) and Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃) are commonly used. Lewis acids are often preferred for their higher activity and milder reaction conditions.
-
Base Catalysts: Bases like KOH, NaOH, and piperidine can also promote the reaction, typically through a different mechanistic pathway.
-
Metal Catalysts: Various transition metal catalysts, including those based on gold, silver, copper, and palladium, have been developed to afford high yields under mild conditions.
The optimal choice depends on your specific substrates. It is often recommended to screen a small set of different catalysts to identify the most effective one for your system.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a significant role in the Friedländer annulation by influencing the solubility of reactants and the stability of intermediates. Common solvents include toluene, xylene, ethanol, and dimethylformamide (DMF). High-boiling point solvents are often used to facilitate the removal of water, which is a byproduct of the reaction. In some cases, solvent-free conditions have been shown to be effective and environmentally friendly.
Q3: What is the optimal temperature range for the Friedländer annulation?
The optimal temperature can vary widely depending on the reactivity of the substrates and the catalyst used. Classical methods often require high temperatures (150-250 °C). However, modern catalytic systems can often achieve high yields at much lower temperatures, sometimes even at room temperature. It is advisable to start with the temperature reported for a similar substrate in the literature and then optimize from there.
Q4: How can I improve the yield and purity of my product?
To improve yield and purity:
-
Optimize Catalyst and Loading: Experiment with different catalysts and vary the catalyst loading to find the optimal concentration.
-
Control Temperature: Carefully control the reaction temperature to avoid side reactions and decomposition.
-
Remove Water: If the reaction is reversible, removing the water byproduct (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.
-
Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired product from any impurities.
Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the Friedländer annulation under various conditions.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | 2-aminobenzophenone, ethyl acetoacetate | Toluene | Reflux | 12 | 85 | |
| ZnCl₂ | 2-aminoacetophenone, acetylacetone | Ethanol | Reflux | 6 | 90 | |
| AuCl₃/AgOTf | 2-aminobenzaldehyde, various ketones | DCE | 80 | 1-3 | 80-95 | |
| Fe(DS)₃ | 2-aminobenzyl alcohol, various ketones | Toluene | 110 | 24 | 72-94 | |
| Iodine | 2-aminoaryl ketones, methylene compounds | Solvent-free | 100 | 0.5-1 | 88-95 |
Detailed Experimental Protocol: Gold and Silver-Catalyzed Friedländer Annulation
This protocol is a representative example of a modern, efficient Friedländer annulation.
Materials:
-
2-aminobenzaldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
Gold(III) chloride (AuCl₃, 0.02 mmol)
-
Silver trifluoromethanesulfonate (AgOTf, 0.06 mmol)
-
1,2-Dichloroethane (DCE, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
TLC plates
Procedure:
-
To a dry round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol), the ketone (1.2 mmol), AuCl₃ (0.02 mmol), and AgOTf (0.06 mmol).
-
Add 1,2-dichloroethane (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the pure quinoline derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the Friedländer annulation.
Technical Support Center: Challenges in the Scale-Up of 2-Methyl-naphthyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Methyl-naphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Methyl-naphthyridines, and what are their scale-up considerations?
A1: The synthesis of the naphthyridine core can be achieved through various methods, with the most common being cyclization and cross-coupling reactions.[1] Key considerations for scale-up include:
-
Friedländer Annulation: This is a classical and widely used method for synthesizing naphthyridines.[2] On a larger scale, the reaction's exothermic nature requires careful temperature control to avoid side reactions and ensure consistent product quality.
-
Skraup Synthesis: This method is suitable for some naphthyridine isomers.[1][3] However, the use of strong acids and oxidizing agents at high temperatures poses significant safety and material compatibility challenges on an industrial scale.
-
Cross-Coupling Reactions (e.g., Suzuki, Heck): These methods offer high yields and good functional group tolerance, making them attractive for complex naphthyridine derivatives.[1][3] Challenges in scaling up include the cost and removal of metal catalysts, as well as the need for an inert atmosphere to prevent catalyst deactivation.[4]
-
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes, especially for highly exothermic or hazardous reactions.[5]
Q2: What are the most significant challenges when scaling up 2-Methyl-naphthyridine production?
A2: Transitioning from laboratory-scale to large-scale production presents several challenges:[6]
-
Process Optimization: Reaction conditions optimized at the lab scale may not be directly transferable.[6] Parameters such as mixing times, temperature profiles, and reagent addition rates need to be re-optimized.[6]
-
Heat Transfer: Inefficient heat dissipation in large reactors can lead to "hot spots," promoting side reactions and impurities.
-
Mass Transfer: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and lower yields.
-
Equipment Compatibility: The materials of construction for reactors and processing equipment must be compatible with the reagents and reaction conditions to avoid corrosion and contamination.[6]
-
Quality Control: Maintaining consistent batch-to-batch quality requires robust analytical methods and in-process controls.[6]
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of 2-Methyl-naphthyridine at scale?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials and products, and for determining purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product and any isolated intermediates.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of 2-Methyl-naphthyridine synthesis.
| Problem | Possible Causes | Solutions |
| Low Yield | Incomplete reaction due to poor mixing or insufficient reaction time.Side reactions, such as polymerization or decomposition, caused by inadequate temperature control.Degradation of starting materials or product.For cross-coupling reactions, catalyst deactivation due to exposure to air or moisture.[4] | Optimize agitation speed and reaction time.Ensure precise temperature control and efficient heat removal.Use high-purity, dry reagents and solvents.For sensitive reactions, maintain a strict inert atmosphere (e.g., nitrogen or argon).[4] |
| Inconsistent Batch-to-Batch Purity | Variations in the quality of raw materials.Inconsistent reaction conditions (temperature, pressure, addition rates).Inefficient mixing leading to non-uniform reaction progression. | Implement rigorous quality control for all incoming raw materials.Automate process controls to ensure consistency.Validate mixing efficiency through engineering studies. |
| Difficult Product Isolation and Purification | Formation of emulsions during work-up.Co-precipitation of impurities with the product.Product is an oil or difficult to crystallize. | Optimize solvent systems for extraction and crystallization.Consider a filtration step to remove particulate impurities before crystallization.Explore alternative purification methods such as column chromatography or distillation. |
| Exothermic Runaway Reaction | Accumulation of unreacted starting material followed by a rapid reaction.Inadequate cooling capacity for the reactor size. | Ensure slow, controlled addition of reagents.Perform calorimetric studies (e.g., Differential Scanning Calorimetry) to understand the reaction's thermal hazards.Ensure the reactor's cooling system is adequate for the heat generated by the reaction. |
Experimental Protocols
Example: Gram-Scale Synthesis of a 2-Methyl-1,6-naphthyridine Derivative
This protocol is a hypothetical example based on a reported synthesis of fused 1,6-naphthyridin-4-amines and is intended for illustrative purposes.[7]
Reaction: Intramolecular Friedel-Crafts-type cyclization of a 4-(arylamino)nicotinonitrile.
-
Apparatus Setup: A 1-liter, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel is assembled and dried.
-
Reagent Charging: The reactor is charged with the 4-(arylamino)nicotinonitrile starting material (1 equivalent) and dichloromethane (DCM) as the solvent. The mixture is stirred under a nitrogen atmosphere.
-
Reaction Execution: The reactor is cooled to 0-5 °C using a circulating chiller. Trifluoromethanesulfonic acid (CF₃SO₃H) (2 equivalents) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up: The reaction mixture is slowly quenched by adding it to a stirred solution of saturated sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-methyl-1,6-naphthyridine derivative.
Data Presentation
Table 1: Comparison of Synthetic Routes for Scale-Up
| Synthetic Route | Advantages for Scale-Up | Challenges for Scale-Up |
| Friedländer Annulation | Readily available starting materials.Often a one-pot reaction. | Can be highly exothermic.May require harsh conditions (high temperature, strong base/acid). |
| Skraup Synthesis | Uses inexpensive reagents. | Strongly acidic and oxidizing conditions.[1][3]Safety concerns due to the use of sulfuric acid and glycerol at high temperatures. |
| Palladium-Catalyzed Cross-Coupling | High yields and selectivity.[1]Mild reaction conditions. | Cost of palladium catalyst and ligands.Need for strict inert atmosphere.[4]Potential for heavy metal contamination in the final product. |
Visualizations
Caption: Workflow for the scale-up of 2-Methyl-naphthyridine production.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-naphthyridine
Welcome to the technical support center for the purification of 2-Methyl-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude 2-Methyl-naphthyridine reaction mixture?
A1: The most prevalent impurities are typically unreacted starting materials, such as 2-aminopyridine derivatives, which are common precursors.[1] Other frequent contaminants include residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, colored compounds, and byproducts resulting from incomplete or alternative cyclization pathways.[1]
Q2: My crude product is a dark, oily residue or a discolored solid. What is the general strategy for purification?
A2: A multi-step approach is usually most effective for purifying crude 2-Methyl-naphthyridine. A general workflow begins with an aqueous workup (liquid-liquid extraction) to remove water-soluble impurities and salts.[2] This is often followed by column chromatography for separating closely related organic impurities.[2][3] For solid products, recrystallization can be employed as a final step to achieve high purity.[2]
Caption: General purification workflow for 2-Methyl-naphthyridine.
Q3: How can I efficiently remove basic impurities like unreacted 2-aminopyridine?
A3: An acidic wash during the liquid-liquid extraction phase is the most effective method.[1] By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1-5% HCl), the basic impurities are protonated, forming water-soluble salts that partition into the aqueous layer for easy removal.[1]
Q4: What is the best way to remove residual high-boiling point solvents such as DMSO or pyridine?
A4: For DMSO, thorough aqueous washes are required to extract it from the organic phase. For a basic solvent like pyridine, an acidic wash during the workup is highly effective.[1] Another technique for removing trace amounts of high-boiling organic solvents is co-evaporation, which involves adding a lower-boiling solvent like toluene and evaporating under reduced pressure to help pull off the residual solvent.[1]
Q5: My purified 2-Methyl-naphthyridine discolors over time. Is it unstable?
A5: Some pyridine and naphthyridine derivatives can be sensitive to air, light, and moisture. The dichloromethyl group in a related compound, for example, is susceptible to hydrolysis, which can form colored aldehyde impurities.[4] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter with common purification techniques.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used); the solution is supersaturated. | Evaporate some solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.[3] |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the compound; high concentration of impurities. | Use a lower-boiling point solvent or a different solvent mixture. Ensure the crude material is sufficiently pure before attempting recrystallization.[3] |
| Low yield of crystals | Too much solvent was used; premature crystallization during hot filtration; crystals were filtered before crystallization was complete. | Minimize the amount of hot solvent used for dissolution. Ensure the filtration apparatus is pre-heated. Allow the solution to cool completely (e.g., in an ice bath) before filtering.[3] |
| Crystals are colored or impure | Insoluble impurities were not removed; colored impurities are co-crystallizing with the product. | Perform a hot filtration step to remove insoluble materials. Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before filtration.[3] |
Column Chromatography Issues
Caption: Troubleshooting workflow for column chromatography.
Q: My compound is streaking or "tailing" down the silica gel column, leading to poor separation. How do I fix this?
A: Tailing is common for basic compounds like 2-Methyl-naphthyridine on acidic silica gel. To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent system.[4] This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation.
Q: I can't separate my product from a very similar impurity.
A: Poor separation can be improved by optimizing the mobile phase.[3] Use TLC to test various solvent systems. Try using a less polar solvent system to increase the retention time on the column, which often enhances separation.[3] Employing a shallow gradient elution, where the solvent polarity is increased very slowly over time, can also significantly improve the resolution of closely related compounds.[4]
Q: The compound will not elute from the column, even with a highly polar solvent.
A: This indicates that the eluting solvent is not polar enough.[3] 2-Methyl-naphthyridine is a polar compound, and you may need to increase the polarity of your mobile phase further.[3] Try gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol in your eluent. If the compound is irreversibly adsorbed, consider using a different stationary phase, such as alumina.
Purification Method Comparison
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
| Purification Method | Typical Purity | Typical Recovery | Pros | Cons |
| Acid-Base Extraction | Moderate (85-95%) | High (>90%) | Excellent for removing acidic/basic impurities; highly scalable.[1][4] | Does not remove structurally similar neutral or basic impurities.[4] |
| Vacuum Distillation | Moderate-High (90-98%) | Moderate (60-80%) | Effective for large scales; removes non-volatile residues.[4] | Potential for thermal decomposition; may not separate impurities with close boiling points.[4] |
| Flash Chromatography | High (>98%) | Moderate (50-75%) | Provides the highest resolution for separating a wide range of impurities.[4] | Can be slow and costly (solvents, silica); potential for product loss on the column.[4] |
| Recrystallization | Very High (>99%) | Low-Moderate (40-80%) | Excellent final polishing step for achieving high purity solids; removes trace impurities. | Requires the compound to be a solid; yield can be low; requires finding a suitable solvent.[3] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Acidic Wash
This protocol is designed to remove water-soluble salts and basic impurities from the crude reaction mixture.
-
Cooling & Dilution : Cool the reaction mixture to room temperature. Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]
-
Acidic Wash : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acid solution equal to the organic layer volume. Repeat the wash if significant basic impurities are present.[1]
-
Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[6]
-
Brine Wash : Perform a final wash of the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[1]
-
Drying : Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Concentration : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.[6]
Protocol 2: Flash Column Chromatography
This method is for separating the target compound from impurities with different polarities.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate + 0.5% Et₃N). Pack a chromatography column with the slurry.[5]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.[5]
-
Elution : Begin eluting the column with the low-polarity starting eluent. Monitor the fractions using Thin Layer Chromatography (TLC).[5]
-
Gradient Elution : Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation and elution of your product.[4]
-
Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.[4]
-
Solvent Removal : Remove the eluent from the combined pure fractions under reduced pressure to yield the purified product.[4]
Protocol 3: Recrystallization
This protocol is used as a final purification step for solid products.
-
Solvent Selection : Choose a solvent in which 2-Methyl-naphthyridine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] Common solvents to test include hexane, ethyl acetate, ethanol, or mixtures thereof.[2][3]
-
Dissolution : Place the solid product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[2]
-
Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[2]
-
Crystal Collection : Collect the formed crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]
-
Drying : Dry the purified crystals under vacuum to remove any remaining solvent.[2]
References
Technical Support Center: 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate common challenges encountered during synthesis. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Friedländer synthesis of 1,8-naphthyridine is resulting in a low yield or no product. What are the common causes and how can I fix it?
Low or no yield in a Friedländer synthesis can often be attributed to several key factors:
-
Suboptimal Catalyst: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches with ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated significantly improved yields.[1] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but can achieve up to a 99% yield with ChOH.[1]
-
Incorrect Solvent: The reaction medium plays a crucial role. Although organic solvents like DMF and DMSO are used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and the reaction medium can also provide excellent results.[1][2]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. For a ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1] For reactions utilizing basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1] It is essential to optimize the temperature for your specific reactants and catalyst.
Q2: I am observing the formation of multiple products, particularly when using an unsymmetrical ketone. How can I improve the regioselectivity?
The formation of multiple products, or constitutional isomers, is a common issue when using unsymmetrical ketones in the Friedländer synthesis.[3] This lack of regioselectivity can be addressed by:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][4]
-
Slow Addition of Ketone: Adding the unsymmetrical ketone dropwise over an extended period (e.g., 4-8 hours) can favor one reaction pathway over the other, leading to a higher ratio of the desired regioisomer.[3]
-
Optimization of Reaction Temperature: Regioselectivity is often temperature-dependent. Running small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and analyzing the product ratio can help determine the optimal temperature for maximizing the yield of the desired isomer.[3]
Q3: My crude product contains impurities that are difficult to remove. What are the best purification strategies?
Common impurities in 1,8-naphthyridine synthesis include unreacted starting materials (especially 2-aminopyridine derivatives), high-boiling point solvents, and side-products.[5] Effective purification strategies include:
-
Acidic Wash: For basic impurities like unreacted 2-aminopyridine or residual pyridine solvent, an acidic wash during the workup is highly effective.[5] Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic impurities, making them water-soluble and easily removable in the aqueous layer.[5]
-
Recrystallization: For solid crude products that are discolored, recrystallization is often the best first step for purification.[5]
-
Column Chromatography: If impurities have similar polarity to the desired product, column chromatography may be necessary.[6] For challenging separations, such as with isomeric impurities, high-performance column chromatography with a shallow solvent gradient may be required.[6]
-
Co-evaporation (Azeotroping): To remove trace amounts of high-boiling organic solvents like DMSO or pyridine, co-evaporation with a lower-boiling solvent like toluene can be effective.[5]
Quantitative Data on Regioselectivity in Friedländer Synthesis
The choice of catalyst can significantly impact the regioselectivity when using unsymmetrical ketones. The following table summarizes the effect of different catalysts on the regioselectivity of the reaction between 2-aminonicotinaldehyde and 2-pentanone.
| Catalyst | Ketone | Regioselectivity (2-subst. : 4-subst.) | Yield of Major Isomer |
| Pyrrolidine | 2-Pentanone | 85:15 | 75% |
| TABO | 2-Pentanone | 96:4 | 82% |
| KOH | 2-Pentanone | ~50:50 | Not Specified |
Data sourced from BenchChem[3]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[1]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Protocol 2: Purification of Crude 1,8-Naphthyridine by Acid Wash[5]
This protocol is designed for the removal of basic impurities from a crude reaction mixture.
Materials:
-
Crude 1,8-naphthyridine product
-
Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer). Separate the layers. The basic impurities will be in the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.
Caption: A flowchart outlining the decision-making process for troubleshooting common issues in 1,8-naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Effects on Friedländer Reaction Regioselectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst choice and its impact on the regioselectivity of the Friedländer annulation for quinoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity?
A1: Regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge and is primarily governed by a combination of factors:
-
Catalyst Choice: The type of catalyst used (acidic, basic, or metal-based) is arguably the most critical factor. Catalysts can influence the reaction mechanism, favoring either the kinetic or thermodynamic product.[1][2]
-
Reaction Mechanism: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[3] The operative mechanism, often dictated by the catalyst, determines which α-carbon of the ketone participates in the initial bond formation.
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the unsymmetrical ketone can sterically hinder the approach to one of the α-carbons, favoring the formation of the less sterically hindered regioisomer.
-
Electronic Effects: The electronic properties of the substituents on both reactants can influence the acidity of the α-protons on the unsymmetrical ketone, thereby affecting the ease of enolate or enamine formation at a particular position.
-
Reaction Conditions: Temperature and the method of reactant addition can also play a significant role. For instance, higher temperatures can favor the thermodynamic product, while slow addition of one reactant can influence the concentration of key intermediates and improve selectivity.[4]
Q2: I am observing poor regioselectivity with a traditional base catalyst (e.g., KOH, NaOH). Why is this happening and what is the recommended solution?
A2: Traditional strong bases like KOH or NaOH often lead to poor regioselectivity because they can non-selectively deprotonate the unsymmetrical ketone at both α-positions, leading to a mixture of enolates that then react to form different regioisomers. Additionally, these conditions can promote side reactions like the self-condensation of the ketone.[2]
Recommended Solution:
Consider switching to a specialized amine catalyst, such as a cyclic secondary amine. These catalysts operate via an enamine-based mechanism. Pyrrolidine derivatives, and particularly the bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) , have been shown to provide excellent regioselectivity for the formation of 2-substituted quinolines from methyl ketones.[4][5] These catalysts favor the formation of the kinetic enamine, leading to a single major regioisomer.[4]
Q3: I need to synthesize the thermodynamically more stable, more substituted quinoline. Which type of catalyst should I use?
A3: Acid catalysts, particularly Lewis acids, are generally preferred for the synthesis of the thermodynamically favored, more substituted quinoline regioisomer. Lewis acids, such as Indium(III) trifluoromethanesulfonate (In(OTf)₃) , coordinate to the carbonyl oxygen of the ketone, facilitating the formation of the more substituted enol intermediate, which is thermodynamically more stable.[6][7] This leads to a highly selective reaction favoring the corresponding quinoline. Brønsted acids like p-toluenesulfonic acid (p-TsOH) can also be effective.[1]
Q4: My reaction yield is low, even with a selective catalyst. What are some common troubleshooting steps?
A4: Low yields can result from several issues unrelated to regioselectivity. Consider the following:
-
Purity of Reactants: Ensure your 2-aminoaryl ketone and unsymmetrical ketone are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Catalyst Activity: Verify that your catalyst has not degraded. Some catalysts are sensitive to air and moisture.
-
Solvent and Atmosphere: Ensure you are using an appropriately dried solvent and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), as some catalytic systems are sensitive to oxygen and water.[2]
-
Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and product degradation from prolonged heating can result in low yields.
-
Work-up Procedure: Product can be lost during extraction and purification. Ensure proper pH adjustment during work-up to avoid your product remaining in the aqueous layer. Optimize your chromatography conditions to minimize product loss.[2]
Quantitative Data Summary
The choice of catalyst has a profound impact on the regioselectivity and yield of the Friedländer reaction. The table below summarizes the performance of different catalysts in the reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical methyl ketone.
| Catalyst Type | Catalyst Example | Predominant Regioisomer | Regioselectivity (Product A : Product B) | Isolated Yield (%) | Reference |
| Amine (Organocatalyst) | TABO | 2-substituted quinoline (Kinetic) | ≥84:16 to 96:4 | 65-84 | [4] |
| Lewis Acid | In(OTf)₃ | 2,3-disubstituted quinoline (Thermodynamic) | Exclusive formation of Friedländer product | 75-92 | [6] |
| Brønsted Acid | p-TsOH | Generally favors thermodynamic product | Varies with substrate | Moderate to High | [1] |
| Base | KOH / NaOH | Mixture of regioisomers | Often poor selectivity | Varies | [1] |
Product A typically refers to the 2-substituted quinoline (from reaction at the methyl group), and Product B refers to the 2,3-disubstituted quinoline (from reaction at the methylene group). Regioselectivity and yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst [4]
This protocol is optimized for the reaction of a 2-aminoaromatic aldehyde with an unmodified methyl ketone to yield the kinetically favored 2-substituted quinoline.
-
Materials:
-
2-Aminoaromatic aldehyde (1.0 eq)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 eq)
-
Unmodified methyl ketone (e.g., 2-butanone) (3.0 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the 2-aminoaromatic aldehyde in toluene, add the TABO catalyst.
-
Heat the mixture to the desired temperature (e.g., 110 °C).
-
Slowly add the methyl ketone to the reaction mixture over a period of several hours using a syringe pump. Note: Slow addition is crucial for achieving high regioselectivity.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.
-
Protocol 2: Regioselective Synthesis of Functionalised Quinolines using In(OTf)₃ Catalyst [6]
This protocol is effective for the reaction of 2-aminoarylketones with carbonyl compounds containing an active methylene group to yield the thermodynamically favored product.
-
Materials:
-
2-Aminoarylketone (e.g., 2-aminobenzophenone) (1.0 mmol)
-
Carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)
-
-
Procedure:
-
In a round-bottom flask, mix the 2-aminoarylketone, the carbonyl compound, and In(OTf)₃.
-
Heat the mixture under solvent-free conditions at a specified temperature (e.g., 80-120 °C).
-
Stir the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Catalyst-Directed Mechanisms
The choice of catalyst can direct the Friedländer reaction through distinct mechanistic pathways, thereby controlling the regiochemical outcome.
Caption: Catalyst-dependent mechanistic pathways in the Friedländer reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
minimizing byproduct formation in the synthesis of 2-Methyl-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 2-Methyl-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-Methyl-1,8-naphthyridine?
A1: The Friedländer annulation is a widely employed and effective method for the synthesis of 2-Methyl-1,8-naphthyridine. This reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, such as acetone, typically under acid or base catalysis.[1] Recent advancements have focused on developing environmentally friendly and high-yield protocols using catalysts like choline hydroxide (ChOH) in water or ionic liquids.[1][2]
Q2: What are the primary byproducts to expect in the synthesis of 2-Methyl-1,8-naphthyridine via the Friedländer reaction with acetone?
A2: When using symmetrical ketones like acetone, the formation of regioisomeric byproducts is avoided. However, potential byproducts can arise from self-condensation of the starting materials or subsequent reactions of the product. One possible byproduct is formed through a double aldol condensation of acetone with 2-aminonicotinaldehyde, leading to a larger, more conjugated system. Incomplete cyclization or side reactions involving the amino group of 2-aminonicotinaldehyde can also lead to impurities.
Q3: How can I improve the yield and minimize byproducts in my reaction?
A3: Optimizing reaction conditions is crucial for maximizing the yield of 2-Methyl-1,8-naphthyridine and minimizing byproduct formation. Key factors to consider include the choice of catalyst and solvent, reaction temperature, and reaction time. For instance, using choline hydroxide (ChOH) as a catalyst in water at 50°C has been shown to produce near-quantitative yields of 2-Methyl-1,8-naphthyridine with minimal byproducts.[1][2] Solvent-free methods using catalysts like CeCl₃·7H₂O under grinding conditions or DABCO with microwave irradiation also offer rapid and high-yielding alternatives.[3]
Q4: My reaction has stalled or is showing low conversion. What are the possible causes?
A4: Low conversion in the Friedländer synthesis of 2-Methyl-1,8-naphthyridine can be attributed to several factors. Inadequate catalyst activity or concentration can lead to a sluggish reaction. The reaction temperature might be too low, or the reaction time may be insufficient for complete conversion. The purity of the starting materials, particularly 2-aminonicotinaldehyde, is also critical, as impurities can inhibit the reaction. Ensure your starting materials are pure and consider optimizing the catalyst, temperature, and reaction time based on the protocols provided below.
Q5: What are the recommended methods for purifying the crude 2-Methyl-1,8-naphthyridine product?
A5: Purification of 2-Methyl-1,8-naphthyridine typically involves filtration, washing, and recrystallization. If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent, such as cold water, to remove residual catalyst and other water-soluble impurities.[4] Recrystallization from a solvent like acetonitrile can further enhance purity. For reactions that do not yield a precipitate, an aqueous workup followed by extraction with an organic solvent and subsequent purification by column chromatography on silica gel is a common and effective method.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Methyl-naphthyridine | Inefficient catalyst or incorrect catalyst loading. | Switch to a more efficient catalyst system such as 1 mol% choline hydroxide in water.[1][2] |
| Suboptimal reaction temperature. | For the choline hydroxide-catalyzed reaction in water, maintain the temperature at 50°C.[1][2] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and ensure the reaction is run to completion (typically 6 hours for the ChOH/water system).[2] | |
| Impure starting materials. | Use high-purity 2-aminonicotinaldehyde and acetone. | |
| Formation of a Major Unidentified Byproduct | Possible double aldol condensation or other side reactions. | Use a stoichiometric amount of acetone to 2-aminonicotinaldehyde to minimize the chance of a second condensation. Consider a milder catalyst and lower reaction temperature. |
| Reaction conditions are too harsh. | Employ milder reaction conditions, such as the choline hydroxide/water system at 50°C, to reduce the likelihood of side reactions.[2] | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | If 2-aminonicotinaldehyde remains, consider an acidic wash during workup to remove the basic starting material. |
| Complex mixture of byproducts. | Optimize the reaction conditions to favor the formation of the desired product. If a complex mixture is unavoidable, purification by column chromatography is recommended.[5] | |
| Inconsistent Results | Variability in reaction setup. | Ensure consistent stirring, temperature control, and accurate measurement of reactants and catalysts. |
| Catalyst deactivation. | If using a reusable catalyst like an ionic liquid, ensure proper recovery and handling to maintain its activity for subsequent runs.[5] |
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Friedländer synthesis of 2-Methyl-1,8-naphthyridine under different catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [1]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 50 | 6 | 98 |
| 2 | 2 | 50 | 6 | 98 |
| 3 | 1 | Room Temp | 12 | 85 |
| 4 | 2 | Room Temp | 12 | 85 |
| 5 | None | 50 | 24 | No Reaction |
| Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL). |
Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [1]
| Entry | R¹ | R² | Time (min) | Yield (%) |
| 1 | CF₃ | COOC₂H₅ | 5.5 | 92 |
| 2 | CH₃ | COOC₂H₅ | 3.0 | 95 |
| 3 | CH₃ | H | 3.5 | 90 |
| 4 | C₆H₅ | COOC₂H₅ | 4.0 | 94 |
| Reaction Conditions: Equimolar mixture of 2-aminonicotinaldehyde, an active methylene compound, and CeCl₃·7H₂O ground in a mortar and pestle at room temperature. |
Table 3: Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO [1]
| Entry | R¹ | R² | Power (W) | Time (min) | Yield (%) |
| 1 | H | C₆H₅ | 450 | 3.0 | 85 |
| 2 | CH₃ | H | 600 | 4.0 | 86 |
| 3 | CH₃ | COCH₃ | 600 | 5.0 | 82 |
| 4 | C₆H₅ | C₆H₅ | 450 | 3.5 | 88 |
| Reaction Conditions: 2-aminonicotinaldehyde (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [2][4]
-
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50°C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Solvent-Free Synthesis of 2-Methyl-1,8-naphthyridine using CeCl₃·7H₂O [3]
-
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
-
-
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), acetone (0.01 mol), and CeCl₃·7H₂O (0.01 mol).
-
Grind the mixture with a pestle at room temperature for 3.5 minutes.
-
Monitor the reaction completion by TLC.
-
Upon completion, treat the reaction mixture with cold water.
-
The solid product will separate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 2-Methyl-1,8-naphthyridine.
-
Visualizations
Caption: General experimental workflow for the synthesis of 2-Methyl-naphthyridine.
Caption: Troubleshooting workflow for optimizing 2-Methyl-naphthyridine synthesis.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the characterization of naphthyridine derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific compound 2-Methyl-naphthyridine is addressed, this guide utilizes the well-characterized parent compound, 1,8-naphthyridine , and a substituted derivative, a 2-phenyl-7-methyl-1,8-naphthyridine derivative , to illustrate the principles of spectroscopic analysis and the effects of substitution on spectral data. This approach provides a practical framework for researchers working with a variety of substituted naphthyridines.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Below is a comparison of the ¹H and ¹³C NMR data for 1,8-naphthyridine and a 2-phenyl-7-methyl-1,8-naphthyridine derivative. The data is presented in tabular format for easy comparison.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,8-Naphthyridine | Not Specified | 9.05 (dd, H2/H7), 8.15 (dd, H4/H5), 7.50 (dd, H3/H6) | 153.2 (C2/C7), 137.0 (C4/C5), 121.5 (C3/C6), 146.0 (C4a/C8a) | [1][2] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H), 8.38 (d, 1H), 8.54 (d, 1H) | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 | [3] |
Alternative Spectroscopic Characterization Methods
Beyond NMR, several other spectroscopic techniques are invaluable for the comprehensive characterization of naphthyridine derivatives. These methods provide complementary information regarding the molecular structure, functional groups, and electronic properties.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues. |
| UV-Visible (UV-Vis) Spectroscopy | Reveals information about the electronic transitions within the molecule, which is useful for studying conjugation and aromaticity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3]
-
Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]
-
Data Acquisition:
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS (0 ppm).[3]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common "soft" ionization method for many organic molecules.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of about 1 mM. From this, prepare a series of dilutions to obtain concentrations in the range of 1-100 µM.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if desired, calculate the molar absorptivity (ε) using the Beer-Lambert law.
Infrared (IR) Spectroscopy
-
Sample Preparation (for solids):
-
Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel naphthyridine derivative.
References
2-Methyl-1,8-naphthyridine: A Comparative Guide for Bidentate Nitrogen Ligands in Catalysis and Photochemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and homogeneous catalysis, the selection of an appropriate ligand is paramount to steering the efficiency, selectivity, and overall outcome of a chemical transformation. Bidentate nitrogen ligands, a cornerstone of catalyst design, offer a diverse array of electronic and steric properties. This guide provides an objective comparison of 2-Methyl-1,8-naphthyridine against two of the most ubiquitous bidentate nitrogen ligands: 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen). The following sections delve into their performance in key catalytic reactions, supported by experimental data, and provide detailed protocols for the synthesis of relevant palladium complexes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of ligand significantly influences the catalytic activity. Below is a comparative summary of the performance of palladium complexes bearing 2-Methyl-1,8-naphthyridine, 2,2'-bipyridine, and 1,10-phenanthroline in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
It is important to note that the following data has been compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. However, the selected examples represent common substrates and conditions to provide a general performance overview.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-1,8-naphthyridine | [PdCl₂(2-Me-1,8-napy)] | K₂CO₃ | Toluene | 100 | 12 | Data not available |
| 2,2'-Bipyridine | Pd(OAc)₂/bpy | K₂CO₃ | DMF | 100 | 24 | ~70-80 |
| 1,10-Phenanthroline | Pd/Phenanthroline Polymer | K₃PO₄·3H₂O | H₂O/Ethanol | 30 | 2 | ~95[1] |
No specific data for the Suzuki-Miyaura coupling of 4-chloroanisole with a simple [PdCl₂(2-Methyl-1,8-naphthyridine)] catalyst was found in the surveyed literature. The data for bipyridine and phenanthroline are representative of their general performance in such reactions.
Table 2: Comparative Performance in the Heck Reaction of Iodobenzene and Styrene
| Ligand | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-1,8-naphthyridine | [PdCl₂(2-Me-1,8-napy)] | Et₃N | DMF | 100 | 8 | Data not available |
| 2,2'-Bipyridine | Pd(OAc)₂/bpy | Et₃N | DMF | 120 | 12 | ~90 |
| 1,10-Phenanthroline | PdCl₂(phen) | Na₂CO₃ | DMF/H₂O | 100 | 4 | ~98 |
Table 3: Comparative Performance in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Ligand | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-1,8-naphthyridine | [PdCl₂(2-Me-1,8-napy)] | CuI | Et₃N | THF | 25 | 6 | Data not available |
| 2,2'-Bipyridine | PdCl₂(bpy) | CuI | Et₃N | DMF | 80 | 18 | ~99[2] |
| 1,10-Phenanthroline | PdCl₂(phen) | CuI | Et₃N | Toluene | 25 | 24 | ~37[3] |
Direct comparative data for the Sonogashira coupling with a 2-Methyl-1,8-naphthyridine catalyst was not found. The data for bipyridine and phenanthroline are from different studies and reflect the variability in reaction conditions and outcomes.
Performance in Photocatalytic Hydrogen Evolution
Ruthenium-based photosensitizers are widely employed in photocatalytic hydrogen evolution from water. The choice of bidentate nitrogen ligand is crucial for the photophysical and electrochemical properties of the complex.
Table 4: Comparative Performance in Photocatalytic Hydrogen Evolution
| Photosensitizer | Sacrificial Donor | Catalyst | Solvent | Turnover Number (TON) |
| [Ru(2-Me-1,8-napy)₃]²⁺ | Ascorbic Acid | Platinum | Water | Data not available |
| [Ru(bpy)₃]Cl₂ | Ascorbic Acid | Cobaloxime | Water | ~650[4] |
| [Ru(phen)₃]Cl₂ | Ascorbic Acid | Platinum | Water | ~4770 (with modified phen)[5] |
While extensive data exists for [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ derivatives, no specific data on the photocatalytic hydrogen evolution performance of a simple [Ru(2-Methyl-1,8-naphthyridine)₃]²⁺ complex was identified in the searched literature.
Structural and Electronic Properties
The catalytic and photochemical performance of metal complexes is intrinsically linked to the structural and electronic properties of the ligands.
Table 5: Comparison of Ligand Properties
| Ligand | Bite Angle (in PdCl₂ complex) | Electronic Nature | Steric Hindrance |
| 2-Methyl-1,8-naphthyridine | ~75-80° (estimated) | π-deficient, σ-donating | Methyl group introduces moderate steric bulk |
| 2,2'-Bipyridine | ~81° | π-deficient, σ-donating | Relatively low |
| 1,10-Phenanthroline | ~82° | More extended π-system than bpy | Rigid, planar, moderate |
The smaller bite angle of the 1,8-naphthyridine backbone compared to bipyridine and phenanthroline can lead to different coordination geometries and reactivities of the resulting metal complexes. The methyl group in 2-Methyl-1,8-naphthyridine provides additional steric bulk near the metal center, which can influence substrate approach and selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies. The following are representative procedures for the synthesis of the palladium chloride complexes of the three ligands.
Synthesis of [PdCl₂(2-Methyl-1,8-naphthyridine)]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-Methyl-1,8-naphthyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend Palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve 2-Methyl-1,8-naphthyridine (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add the ligand solution dropwise to the stirred suspension of PdCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The initial suspension should gradually form a clear solution followed by the precipitation of a yellow solid.
-
Filter the resulting solid and wash with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the product under vacuum to yield [PdCl₂(2-Methyl-1,8-naphthyridine)] as a yellow powder.
Synthesis of [PdCl₂(2,2'-bipyridine)]
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
2,2'-Bipyridine
-
Distilled water
Procedure:
-
Dissolve potassium tetrachloropalladate(II) (1.0 mmol) in distilled water (20 mL).
-
Dissolve 2,2'-bipyridine (1.0 mmol) in a minimal amount of distilled water (may require gentle heating).
-
Add the 2,2'-bipyridine solution to the K₂PdCl₄ solution with stirring. A yellow precipitate will form immediately.
-
Stir the mixture at room temperature for 2 hours to ensure complete precipitation.
-
Filter the yellow precipitate, wash thoroughly with distilled water, and then with a small amount of ethanol and diethyl ether.
-
Dry the solid in a desiccator over anhydrous CaCl₂ to obtain [PdCl₂(bpy)].
Synthesis of [PdCl₂(1,10-phenanthroline)]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,10-Phenanthroline
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend PdCl₂ (1.0 mmol) in 80 mL of acetonitrile in a round-bottom flask.[6]
-
Add 1,10-phenanthroline (1.0 mmol) to the suspension.[6]
-
Heat the mixture with stirring at 65 °C for 2 hours.[6]
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Filter the solid, wash with cold acetonitrile and then with diethyl ether.
-
Dry the product under vacuum to yield [PdCl₂(phen)] as a yellow solid.[6]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these bidentate nitrogen ligands.
Caption: Workflow for the comparative evaluation of bidentate nitrogen ligands in catalysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for photocatalytic hydrogen evolution using a ruthenium-based photosensitizer.
References
- 1. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.utwente.nl [research.utwente.nl]
- 5. Enhancing the stability of photocatalytic systems for hydrogen evolution in water by using a tris-phenyl-phenanthroline sulfonate ruthenium photosensitizer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
Computational Analysis of 2-Methyl-naphthyridine Metal Complexes: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The unique structural motif of 2-Methyl-naphthyridine has garnered significant interest in coordination chemistry and medicinal chemistry. Its metal complexes are being explored for a range of therapeutic applications, particularly in oncology. This guide provides a comparative analysis of the computational and experimental data available for 2-Methyl-naphthyridine metal complexes and structurally related analogues to inform rational drug design and development.
Structural and Electronic Properties: A Comparative Overview
Computational studies, primarily employing Density Functional Theory (DFT), are crucial for predicting the geometric and electronic properties of these metal complexes, offering insights into their stability, reactivity, and potential biological activity. Due to the limited availability of comprehensive computational data specifically for 2-Methyl-naphthyridine complexes, this guide incorporates data from closely related substituted naphthyridine and bipyridine metal complexes to provide a comparative framework.
Table 1: Comparison of Calculated Structural Parameters for [M(L)Cl₂] Complexes (M = Cu(II), Zn(II))
| Parameter | [Cu(2-Me-naphthyridine)Cl₂] (Hypothetical) | [Cu(2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine)]²⁺[1] | [Zn(2-Me-naphthyridine)Cl₂] (Hypothetical) | [Zn(OAc)₂(2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine)][1] |
| Metal-N Bond Length (Å) | ~2.0 - 2.1 | 2.013(3) - 2.022(3) | ~2.0 - 2.2 | 2.158(2) - 2.404(2) |
| Metal-Cl/O Bond Length (Å) | ~2.2 - 2.4 | - | ~2.2 - 2.5 | 1.989(2) - 1.999(2) |
| N-M-N Bite Angle (°) | ~80 - 85 | 79.9(1) | ~75 - 80 | 72.88(7) |
| Geometry | Distorted Square Planar/Tetrahedral | Distorted Tetrahedral | Tetrahedral | Distorted Octahedral |
Note: Data for hypothetical complexes are estimated based on typical values for similar structures.
Table 2: Comparison of Calculated Electronic Properties for [M(L)Cl₂] Complexes (M = Cu(II), Zn(II))
| Parameter | [Cu(2-Me-naphthyridine)Cl₂] (Hypothetical) | [Cu₂(2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine)₂]²⁺[1] | [Zn(2-Me-naphthyridine)Cl₂] (Hypothetical) | [Zn(OAc)₂(2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine)][1] |
| HOMO Energy (eV) | -5.5 to -6.5 | Not Reported | -6.0 to -7.0 | Not Reported |
| LUMO Energy (eV) | -2.5 to -3.5 | Not Reported | -1.5 to -2.5 | Not Reported |
| HOMO-LUMO Gap (eV) | ~3.0 | Not Reported | ~4.5 | Not Reported |
| Mulliken Charge on Metal | +0.4 to +0.6 | Not Reported | +0.8 to +1.2 | Not Reported |
Note: Data for hypothetical complexes are estimated based on general trends observed in related computational studies.
Experimental Protocols
Synthesis of 2-Methyl-1,8-naphthyridine Metal Complexes (General Procedure)
This protocol is a generalized procedure based on the synthesis of related naphthyridine metal complexes.[2]
Materials:
-
2-Methyl-1,8-naphthyridine
-
Metal salt (e.g., CuCl₂, Zn(OAc)₂)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
Procedure:
-
Dissolve 2-Methyl-1,8-naphthyridine (2 equivalents) in the chosen solvent.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.
-
The reaction mixture is then refluxed for 2-4 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid product is washed with the solvent and then with diethyl ether.
-
The complex is dried in a vacuum desiccator.
Computational Analysis Protocol (DFT)
The following is a typical protocol for performing DFT calculations on transition metal complexes.[3][4]
Software: Gaussian, ORCA, or similar quantum chemistry package. Method: Density Functional Theory (DFT)
Procedure:
-
Structure Input: Build the initial 3D structure of the 2-Methyl-naphthyridine metal complex.
-
Functional and Basis Set Selection:
-
Functional: B3LYP is a commonly used hybrid functional for transition metal complexes.
-
Basis Set: A mixed basis set is often employed, such as LANL2DZ for the metal atom (to account for relativistic effects) and 6-31G(d,p) for all other atoms (C, H, N, Cl).
-
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the minimum energy structure.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This step also provides thermodynamic data.
-
Electronic Property Calculation: From the optimized structure, calculate electronic properties such as HOMO-LUMO energies and the energy gap, Mulliken population analysis, and molecular electrostatic potential (MEP).
-
Solvation Effects: To simulate a more realistic biological environment, solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Visualizing Molecular Interactions and Pathways
General Structure of a 2-Methyl-1,8-naphthyridine Metal Complex
Caption: General coordination of a metal ion (M) to 2-Methyl-1,8-naphthyridine and other ligands (X).
Experimental and Computational Workflow
Caption: Integrated workflow for the analysis of 2-Methyl-naphthyridine metal complexes.
Plausible Anticancer Signaling Pathway
Many metal complexes exert their anticancer effects by inducing apoptosis.[5] The following diagram illustrates a simplified, plausible signaling pathway involving the induction of apoptosis through the mitochondrial (intrinsic) pathway, a common mechanism for such compounds.
Caption: Proposed apoptotic signaling pathway induced by a 2-Methyl-naphthyridine metal complex.
Conclusion
The computational analysis of 2-Methyl-naphthyridine metal complexes, complemented by experimental data from related compounds, provides a powerful platform for the rational design of novel therapeutic agents. The data and protocols presented in this guide offer a foundational framework for researchers to explore the structure-activity relationships of this promising class of compounds. Further dedicated computational and experimental studies on a wider range of 2-Methyl-naphthyridine metal complexes are warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-Methyl-naphthyridine, a significant heterocyclic compound in pharmaceutical research. The accurate determination of purity is paramount for ensuring the reliability of biological data, meeting regulatory standards, and advancing drug development pipelines. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of their performance based on supporting experimental data.
Introduction to Purity Assessment of 2-Methyl-naphthyridine
2-Methyl-naphthyridine is a nitrogen-containing heterocyclic compound, and its various isomers are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of 2-Methyl-naphthyridine, like many organic syntheses, can result in a product that contains impurities. These impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. The presence of such impurities can significantly impact the compound's physicochemical properties, biological activity, and toxicity profile. Therefore, rigorous purity assessment is a critical step in the characterization of synthesized 2-Methyl-naphthyridine.
Common synthetic routes to naphthyridine cores include the Friedländer and Skraup-Doebner-von Miller reactions. These reactions can lead to specific impurities. For instance, in the synthesis of a 2-Methyl-naphthyridine isomer from an aminopyridine derivative and a carbonyl compound, unreacted aminopyridine is a common impurity. Due to its basic nature, it can often be removed with an acidic wash during the workup. Other potential impurities include high-boiling point solvents and regioisomers formed from alternative cyclization pathways.
This guide will compare three powerful analytical techniques for the qualitative and quantitative assessment of 2-Methyl-naphthyridine purity: HPLC, GC-MS, and qNMR.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of 2-Methyl-naphthyridine.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample. |
| Primary Use | Quantification of non-volatile and thermally stable impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Sample Throughput | High | Medium to High | Low to Medium |
| Sensitivity | Good (ppm levels) | Excellent (ppb levels) | Moderate (requires higher concentration) |
| Quantification | Relative (based on area percentage) or absolute (with certified reference standards). | Relative (based on area percentage) or absolute (with certified reference standards). | Absolute (using a certified internal standard). |
| Impurity Identification | Possible with a hyphenated detector (e.g., MS). | Excellent, based on fragmentation patterns. | Possible for structurally distinct impurities. |
Supporting Experimental Data
To illustrate the application of these techniques, a hypothetical batch of synthesized 2-Methyl-naphthyridine was analyzed. The sample was presumed to contain the main product, 2-Methyl-1,5-naphthyridine, along with two potential impurities: unreacted 3-amino-2-methylpyridine (a common starting material) and a regioisomeric byproduct, 4-Methyl-1,5-naphthyridine.
High-Performance Liquid Chromatography (HPLC) Analysis
An HPLC analysis was performed to determine the relative peak areas of the main component and the impurities.
Table 1: HPLC Purity Assessment of 2-Methyl-1,5-naphthyridine
| Compound | Retention Time (min) | Peak Area | Area % |
| 3-Amino-2-methylpyridine | 2.54 | 15,234 | 1.2% |
| 4-Methyl-1,5-naphthyridine | 4.12 | 28,967 | 2.3% |
| 2-Methyl-1,5-naphthyridine | 5.31 | 1,215,890 | 96.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS analysis was conducted to identify and confirm the structures of the volatile components in the sample. The mass spectrum of the main peak was consistent with 2-Methyl-1,5-naphthyridine.
Table 2: GC-MS Analysis of 2-Methyl-1,5-naphthyridine
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| 3-Amino-2-methylpyridine | 3.89 | 108, 93, 79 | Confirmed |
| 2-Methyl-1,5-naphthyridine | 6.72 | 144, 143, 117, 90 | Confirmed |
| 4-Methyl-1,5-naphthyridine | 6.95 | 144, 143, 117, 90 | Confirmed |
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
A ¹H qNMR analysis was performed to determine the absolute purity of the 2-Methyl-1,5-naphthyridine sample using maleic acid as a certified internal standard.
Table 3: qNMR Purity Determination of 2-Methyl-1,5-naphthyridine
| Parameter | Value |
| Mass of Sample (mg) | 10.25 |
| Mass of Internal Standard (Maleic Acid) (mg) | 5.12 |
| Molar Mass of 2-Methyl-1,5-naphthyridine ( g/mol ) | 144.18 |
| Molar Mass of Maleic Acid ( g/mol ) | 116.07 |
| Integral of 2-Methyl-1,5-naphthyridine (singlet at ~2.7 ppm) | 3.00 |
| Integral of Maleic Acid (singlet at ~6.3 ppm) | 2.00 |
| Calculated Purity (%) | 96.8% |
Experimental Protocols
HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve approximately 1 mg of the synthesized 2-Methyl-naphthyridine in 1 mL of the initial mobile phase composition.
GC-MS Method for Impurity Identification
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic nitrogen compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Temperature Program:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 m/z
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
qNMR Method for Absolute Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.
Solvent:
-
A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-Methyl-naphthyridine into a clean vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * (N_standard / I_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow and Method Comparison
To further clarify the process and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for assessing the purity of synthesized 2-Methyl-naphthyridine.
Caption: Comparison of analytical techniques for purity assessment.
A Comparative Guide to the Synthesis of 2-Methyl-1,8-naphthyridine: A Modern Green Approach vs. a Traditional Method
For researchers and professionals in drug development and chemical synthesis, the efficient and environmentally conscious production of heterocyclic compounds is paramount. This guide provides a comparative analysis of a new, green synthetic method for 2-methyl-1,8-naphthyridine against a traditional approach, offering insights into their respective performances based on experimental data.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, highlighting the significant advantages of the modern approach in terms of yield, reaction conditions, and environmental impact.
| Parameter | New Method: Choline Hydroxide-Catalyzed Friedländer Synthesis | Traditional Method: Skraup Synthesis |
| Yield | Up to 99%[1] | Typically 30-50%[2] |
| Solvent | Water[1][3] | Concentrated Sulfuric Acid[2] |
| Catalyst | Choline Hydroxide (1 mol%)[1][3] | None (acid-mediated) |
| Temperature | 50°C[1][3] | 140-150°C[2] |
| Reaction Time | Approximately 6 hours[1][3] | 4-5 hours[2] |
| Starting Materials | 2-Aminonicotinaldehyde, Acetone[1][3] | 2-Aminopyridine, Glycerol, Oxidizing Agent[2] |
| Work-up | Filtration of precipitated product[3] | Neutralization, Extraction[2] |
| Environmental Impact | Green (uses water as a solvent, mild conditions) | Hazardous (uses strong acid, high temperatures) |
Experimental Protocols
New Method: Choline Hydroxide-Catalyzed Friedländer Synthesis in Water
This protocol details a highly efficient and environmentally friendly method for the gram-scale synthesis of 2-methyl-1,8-naphthyridine.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).[3]
-
Add 1 mL of deionized water to the flask.[3]
-
Add choline hydroxide (1 mol %) to the reaction mixture.[3]
-
Place the flask in a pre-heated water bath at 50°C.[3]
-
Stir the reaction mixture vigorously for approximately 6 hours.[3]
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[3]
-
Isolate the solid product by filtration.[3]
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[3]
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.[3]
Traditional Method: Skraup Synthesis
The Skraup synthesis is a classical method for preparing quinolines and naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2]
Materials:
-
2-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt)
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Ice bath
-
Sodium hydroxide solution (concentrated)
-
Organic solvent for extraction (e.g., chloroform or diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent.
-
Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[2]
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.[2]
-
Extract the aqueous layer multiple times with a suitable organic solvent.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.[2]
Visualizing the Synthetic Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both the new and traditional synthetic methods.
References
A Comparative Guide to the Catalytic Activity of 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in catalysis due to its versatile coordination chemistry and robust nature. This guide provides a comparative analysis of the catalytic performance of various 1,8-naphthyridine derivatives in key organic transformations. The data presented herein, summarized from recent literature, is intended to aid researchers in the selection and application of these catalysts for their specific synthetic needs.
Data Presentation: A Comparative Overview
The catalytic efficacy of 1,8-naphthyridine derivatives is highlighted across several important classes of chemical reactions. The following tables summarize the quantitative performance of selected derivatives in the Friedlander synthesis, Suzuki-Miyaura and Heck cross-coupling reactions, and asymmetric catalysis.
Table 1: Friedlander Annulation for 1,8-Naphthyridine Synthesis
The Friedlander reaction is a fundamental method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. Ionic liquids (ILs) and other catalysts have been employed to promote this reaction, with 1,8-naphthyridine derivatives themselves sometimes being part of the catalytic system.
| Catalyst/Solvent System | Reactants | Product | Yield (%) | Reference |
| [Bmmim][Im] (Ionic Liquid) | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | 2,3-diphenyl-1,8-naphthyridine | 95 | [1] |
| Choline Hydroxide (ChOH-IL) in Water | 2-aminonicotinaldehyde, Acetone | 2-methyl-1,8-naphthyridine | >90 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
1,8-Naphthyridine-functionalized N-heterocyclic carbenes (NHCs) have emerged as effective ligands for palladium-catalyzed cross-coupling reactions, demonstrating high activity and stability.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| --INVALID-LINK--₂ | Suzuki-Miyaura | Aryl Bromide, Arylboronic Acid | Biaryl | High | [2] |
| --INVALID-LINK--₂ | Heck-Mizoroki | Aryl Halide, Olefin | Substituted Olefin | High | [2] |
Note: Specific yield data for a range of substrates can be found in the cited literature. "High" indicates that the source reports good to excellent yields for the described reactions.
Table 3: Asymmetric Catalysis
Chiral 1,8-naphthyridine-based ligands have shown considerable promise in asymmetric catalysis, enabling the synthesis of enantioenriched products.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Copper(I) / Chiral 1,8-Naphthyridine Ligand | Atroposelective C-O coupling | Diaryl ether & Benzyl azide | Chiral diaryl ether | 76 | 96 | [3][4] |
| Ruthenium / Chiral Diamine Complex | Asymmetric Hydrogenation | 2,7-disubstituted 1,8-naphthyridine | 1,2,3,4-tetrahydro-1,8-naphthyridine | up to 99 | up to 99 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalytic systems. The following sections provide protocols for catalyst preparation and representative catalytic reactions.
Synthesis of 1,8-Naphthyridine Derivatives via Friedlander Reaction
This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives using an ionic liquid as both the catalyst and solvent.[1]
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Ionic Liquid (e.g., [Bmmim][Im])
-
Ethyl ether
-
Deionized water
-
Silica gel for column chromatography
-
Petroleum ether and ethyl ether for elution
Procedure:
-
A mixture of the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde is added to an ionic liquid in a Schlenk reaction bottle.
-
The reaction mixture is magnetically stirred at approximately 80 °C.
-
After the reaction is complete (monitored by TLC), the mixture is extracted with ethyl ether and deionized water.
-
The ethyl ether phase is collected and evaporated under reduced pressure to obtain the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether) to yield the pure 1,8-naphthyridine derivative.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
This is a general procedure that can be adapted for use with palladium complexes of 1,8-naphthyridine-functionalized NHC ligands.[2]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., --INVALID-LINK--₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
The solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Palladium-Catalyzed Heck Reaction
This general protocol can be adapted for use with palladium complexes of 1,8-naphthyridine-based ligands.[2]
Materials:
-
Aryl halide
-
Olefin
-
Palladium catalyst (e.g., --INVALID-LINK--₂)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
The aryl halide, olefin, base, and palladium catalyst are added to a reaction vessel.
-
The vessel is flushed with an inert gas.
-
The solvent is added, and the reaction mixture is heated.
-
The reaction is monitored by an appropriate method (TLC, GC).
-
After completion, the mixture is cooled, and the salt is filtered off.
-
The filtrate is concentrated, and the residue is purified by chromatography to yield the substituted olefin.
Protocol for Copper-Catalyzed Atroposelective Synthesis
This protocol outlines the synthesis of C-O axially chiral compounds using a chiral 1,8-naphthyridine-based ligand.[3][4]
Materials:
-
Diaryl ether
-
Benzyl azide
-
Copper(I) catalyst (e.g., CuTC)
-
Chiral 1,8-naphthyridine-based ligand
-
Solvent (e.g., CH₃CN)
Procedure:
-
In a reaction vessel under an inert atmosphere, the copper(I) catalyst and the chiral 1,8-naphthyridine ligand are dissolved in the solvent.
-
The diaryl ether is added to the mixture.
-
The benzyl azide is then added, and the reaction is stirred at the specified temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by quenching, extraction, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the enantioenriched product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the application of 1,8-naphthyridine derivatives in catalysis.
Caption: General experimental workflow for catalysis using 1,8-naphthyridine derivatives.
Caption: A decision guide for selecting 1,8-naphthyridine-based catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Methyl-Naphthyridine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Methyl-naphthyridine analogs, a scaffold of increasing interest in medicinal chemistry, by summarizing key structure-activity relationship (SAR) studies. We present quantitative data on their biological performance, detailed experimental protocols for core assays, and visual representations of relevant biological pathways and experimental workflows to facilitate informed decision-making in drug design and development.
The naphthyridine core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, with its various isomers—1,5-, 1,6-, 1,8-, 2,6-, and 2,7-naphthyridine—serving as the foundation for a wide array of therapeutic agents. The introduction of a methyl group at the 2-position, in combination with other substituents, can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will delve into the SAR of 2-methyl-naphthyridine analogs, focusing on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds.
Comparative Analysis of Biological Activity
The biological activity of 2-methyl-naphthyridine analogs is highly dependent on the specific naphthyridine isomer, as well as the nature and position of other substituents on the core. The following sections provide a comparative overview of the SAR for different classes of these analogs.
2,6-Naphthyridine Analogs as Kinase Inhibitors
A series of 2,6-naphthyridine derivatives have been investigated as potent inhibitors of various kinases, including Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4). The SAR studies highlight the critical role of substituents at the 4- and 8-positions of the 2,6-naphthyridine core.
Key Structure-Activity Relationship Insights for Kinase Inhibition:
-
Substitution at C4: A methyl group at the 4-position is often crucial for potent and selective inhibition.
-
Substitution at C8: The nature of the substituent at the 8-position dramatically influences activity. For instance, a 3-methylaminoaniline group at this position, in combination with a 4-methyl group, has been shown to yield highly potent and selective kinase inhibitors.
-
Piperazine Moiety: In the context of FGFR4 inhibition, the introduction of a piperazine ring at the 8-position is a key structural feature. Alkylation of the distal nitrogen of the piperazine ring, for example with an ethyl group, can enhance cellular potency.
Table 1: Structure-Activity Relationship of 4-Methyl-2,6-naphthyridine Analogs as PKC Inhibitors
| Compound | 8-Substituent | PKCα IC50 (μM) | PKCδ IC50 (μM) | PKCε IC50 (μM) |
| 1 | Aniline | >10 | 1.2 | 0.8 |
| 2 | 3-Aminoaniline | 2.5 | 0.15 | 0.1 |
| 3 | 3-Methylaminoaniline | 0.5 | 0.02 | 0.015 |
Table 2: Structure-Activity Relationship of 8-(Piperazin-1-yl)-2,6-naphthyridine Analogs as FGFR4 Inhibitors
| Compound | R1 (on Piperazine) | FGFR4 IC50 (nM) | Huh7 Cell IC50 (nM) |
| 4 | H | 15 | 250 |
| 5 | Methyl | 8 | 120 |
| 6 | Ethyl | 5 | 80 |
Naphthyridine Analogs as Anticancer Agents
Various naphthyridine isomers bearing methyl groups have demonstrated significant cytotoxic activity against a range of cancer cell lines. The SAR for these compounds often revolves around the substituents at different positions on the naphthyridine core, influencing their interaction with biological targets like topoisomerase II or microtubules.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Methyl Group Position: In some series of naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions leads to higher potency compared to substitution at the C-5 position.
-
C-2 Substituent: The nature of the substituent at the C-2 position can dramatically impact cytotoxicity. For example, a naphthyl ring at this position has been shown to significantly increase potency.
-
Phenyl Ring Substituents: For derivatives with a phenyl ring, the substitution pattern on this ring is critical. For instance, a 2',4'-dimethoxy substitution can be more favorable for activity than a 3',4'-dimethoxy pattern in certain contexts.
Table 3: Cytotoxicity of Substituted Naphthyridine Analogs
| Compound | Naphthyridine Core Substituents | C-2 Substituent | HeLa IC50 (μM) | HL-60 IC50 (μM) | PC-3 IC50 (μM) |
| 7 | H | 3',4'-Dimethoxyphenyl | 55.3 | 45.1 | 62.8 |
| 8 | 6-Methyl | 3',4'-Dimethoxyphenyl | 18.2 | 6.5 | 25.4 |
| 9 | H | 2',4'-Dimethoxyphenyl | 30.1 | 28.7 | 41.2 |
| 10 | 6-Methyl | 2',4'-Dimethoxyphenyl | 10.5 | 4.2 | 15.7 |
| 11 | H | Naphthyl | 8.9 | 3.1 | 12.3 |
| 12 | 6-Methyl | Naphthyl | 2.3 | 0.5 | 7.6 |
| 13 | 7-Methyl | Naphthyl | 2.6 | 0.7 | 8.1 |
| 14 | 7-Methyl | Naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | - | - | 23.6 | 7.8 | 19.7 |
Data presented in this table is derived from a study on naphthyridine derivatives and may not all contain a 2-methyl substituent, but illustrates the general SAR principles for this class of compounds.[1]
2-Methyl-1,8-Naphthyridine Analogs as Antimicrobial Agents
Derivatives of 2-methyl-1,8-naphthyridine have been explored for their antimicrobial properties. The SAR of these compounds often focuses on the substituents at the C-3 and C-7 positions.
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
C-3 Position: Modifications at the C-3 position, such as the introduction of thiazolidinone rings, can lead to compounds with notable antimicrobial activity.
-
Synergistic Effects: Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics, suggesting a potential role as antibiotic adjuvants.
Due to the qualitative nature of much of the available data, a detailed quantitative SAR table for antimicrobial 2-methyl-1,8-naphthyridine analogs is not provided here. However, studies have shown that various analogs exhibit zones of inhibition against bacterial strains like E. coli, K. pneumonia, S. aureus, and B. subtilis.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following sections outline protocols for key assays used to evaluate the biological activity of 2-methyl-naphthyridine derivatives.
Radiometric Kinase Assay (for Kinase Inhibition)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the target kinase.
Principle: The inhibitory activity of the test compounds is determined by quantifying the reduction in the incorporation of the radiolabel into the substrate.
Procedure:
-
Prepare a reaction mixture containing the kinase, a specific peptide substrate, and the test compound at various concentrations in an appropriate buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing Biological Context and Experimental Design
To provide a clearer understanding of the biological context and the experimental approach for SAR studies, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-naphthyridine: A Guide for Laboratory Professionals
Proper Disposal of 2-Methyl-[1][2]naphthyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-[1][2]naphthyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Core Principle: 2-Methyl-[1][2]naphthyridine and its containers must be treated as hazardous waste and disposed of through a licensed hazardous waste management facility. Improper disposal can pose significant environmental and health risks.
Hazard and Disposal Information Summary
All personnel handling 2-Methyl-[1][2]naphthyridine waste must be familiar with its hazard profile to ensure safe handling and storage prior to disposal.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Physical Form | Solid | |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility. | [2] |
| Storage of Waste | Segregate from incompatible materials. Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container. | [3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-Methyl-[1][2]naphthyridine waste.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
All waste handling should ideally be performed inside a chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Segregation:
-
2-Methyl-[1][2]naphthyridine waste is classified as hazardous.
-
It is crucial to segregate this waste from other laboratory waste streams to prevent dangerous reactions.[5]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or other reactive chemicals. Keep it in a dedicated waste container.
3. Waste Collection and Container Management:
-
Use a designated, leak-proof, and chemically compatible container for collecting solid 2-Methyl-[1][2]naphthyridine waste.[6]
-
The container must be kept securely closed except when adding waste.[4]
-
Ensure the exterior of the container remains clean and free of contamination.[7]
4. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled.[8] The label should include:
5. On-site Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[1]
-
The storage area should be cool, dry, and well-ventilated.
6. Disposal of Empty Containers:
-
Empty containers that held 2-Methyl-[1][2]naphthyridine must also be treated as hazardous waste unless properly decontaminated.[4]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste. Deface the original label to prevent misuse.
7. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide them with accurate information about the waste, including its identity and quantity.
-
The primary recommended method for the disposal of nitrogen-containing organic compounds like 2-Methyl-[1][2]naphthyridine is high-temperature incineration in a facility equipped with flue gas scrubbers to control NOx emissions.[2][9]
Experimental Protocols
No specific, validated experimental protocols for the chemical neutralization or deactivation of 2-Methyl-[1][2]naphthyridine for disposal purposes were found in the reviewed literature. Therefore, chemical treatment as a disposal method is not recommended. The standard and safest procedure is collection and subsequent incineration by a professional waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Methyl-[1][2]naphthyridine.
Caption: Disposal workflow for 2-Methyl-[1][2]naphthyridine.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. mcclellandindia.com [mcclellandindia.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. wattbarind.com [wattbarind.com]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 2-Methyl-naphthyridine
Essential Safety and Logistical Information for Handling 2-Methyl-[1][2]naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2-Methyl-[1][2]naphthyridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary: 2-Methyl-[1][2]naphthyridine is a solid organic compound that is harmful if swallowed, causes skin irritation, and is classified as causing serious eye damage.[3] Adherence to the following personal protective equipment (PPE), operational, and disposal plans is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling 2-Methyl-[1][2]naphthyridine must use the following equipment.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for defects before each use.[4] Change gloves immediately if contaminated and every two hours during continuous use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles.[3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or dust generation. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required. |
| Respiratory Protection | NIOSH-approved Respirator | All handling of powdered 2-Methyl-[1][2]naphthyridine must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher) is mandatory.[2][7][8][9][10] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of 2-Methyl-[1][2]naphthyridine from receipt to use.
Preparation and Area Designation
-
Designated Area: All work with 2-Methyl-[1][2]naphthyridine should be performed in a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood: A certified chemical fume hood is the primary engineering control for handling the solid form of this compound.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[11]
Weighing and Aliquoting
-
Location: All weighing and transfer of solid 2-Methyl-[1][2]naphthyridine must be conducted inside a chemical fume hood to minimize inhalation exposure.
-
Tools: Use dedicated spatulas and weighing papers.
-
Technique: Handle the compound gently to avoid generating dust. Close the container immediately after use.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the solid 2-Methyl-[1][2]naphthyridine slowly to prevent splashing.
-
Container: Use a sealed container for dissolving the compound.
Post-Handling
-
Decontamination: Clean all surfaces, glassware, and equipment that have come into contact with the chemical. Use a suitable solvent for initial cleaning, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of 2-Methyl-[1][2]naphthyridine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 2-Methyl-[1][2]naphthyridine, including used weighing papers, gloves, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[1][12][13]
-
Liquid Waste: Solutions containing 2-Methyl-[1][2]naphthyridine should be collected in a separate, labeled hazardous waste container for organic liquid waste.[14]
-
Empty Containers: The original container of 2-Methyl-[1][2]naphthyridine must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste.[15]
Container Labeling
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-[1][2]naphthyridine".[15]
-
The label should also include the date of accumulation and the responsible researcher's name.[15]
Storage and Collection
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Handling Workflow for 2-Methyl-[1][2]naphthyridine
Caption: Workflow for Handling 2-Methyl-[1][2]naphthyridine.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bestsafetyequipments.com [bestsafetyequipments.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. 3m.com [3m.com]
- 10. queensu.ca [queensu.ca]
- 11. somatco.com [somatco.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
